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  • Product: 1-Bromo-2,4-di-tert-butoxybenzene
  • CAS: 184291-70-1

Core Science & Biosynthesis

Foundational

1-Bromo-2,4-di-tert-butoxybenzene: Physicochemical Profiling and Synthetic Utility in Aryne-Mediated Coupling

Executive Summary 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a sterically encumbered, electron-rich aryl halide that serves as a highly specialized building block in advanced organic synthesis[1]. Characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a sterically encumbered, electron-rich aryl halide that serves as a highly specialized building block in advanced organic synthesis[1]. Characterized by its dual bulky tert-butoxy groups, this compound is primarily utilized in the study and execution of transition-metal-free C–O and C–N cross-coupling reactions[2]. By acting as a precursor or product in aryne-mediated pathways, it enables the formation of complex aryl ethers without the need for palladium or copper catalysts, making it highly valuable for pharmaceutical development where heavy metal contamination must be strictly avoided[3].

This technical guide provides an in-depth analysis of its physicochemical properties, the mechanistic causality behind its synthetic utility, and a self-validating experimental protocol for its isolation and application.

Physicochemical Profiling

The physical and chemical properties of 1-Bromo-2,4-di-tert-butoxybenzene dictate its behavior in both synthetic workflows and biological environments. The presence of two tert-butoxy groups significantly increases the molecule's lipophilicity while shielding the aromatic core from non-specific nucleophilic attacks.

Quantitative Data Summary
PropertyValueCausality / Significance
IUPAC Name 1-Bromo-2,4-di-tert-butoxybenzeneDefines the ortho/para relationship of the bulky ether groups relative to the bromine atom.
CAS Registry Number 184291-70-1Unique identifier for chemical databases[1].
PubChem CID 71349411Standardized structural identifier[1].
Molecular Formula C₁₄H₂₁BrO₂Indicates a high carbon-to-heteroatom ratio[4].
Molecular Weight 301.22 g/mol Falls within the optimal range for small-molecule drug fragments[1].
Topological Polar Surface Area (TPSA) 18.46 ŲExceptionally low TPSA indicates high membrane permeability and low hydrogen-bonding capacity[1].
LogP (Octanol-Water Partition) 4.80High lipophilicity; requires non-polar solvents (e.g., Hexanes, Toluene) for extraction and chromatography[1].
Physical State Colorless OilLiquid state at ambient temperature facilitates easy handling via volumetric transfer[5].

Mechanistic Insights: Transition-Metal-Free Aryne Coupling

Traditionally, the synthesis of heavily substituted aryl ethers requires palladium catalysts with specialized phosphine ligands. However, 1-bromo-2,4-di-tert-butoxybenzene can be synthesized and utilized via a transition-metal-free aryne intermediate pathway [2].

The Causality of Reagent Selection

The generation of an aryne intermediate typically requires harsh conditions or specialized precursors (e.g., silyl aryl triflates). To achieve this at ambient temperature, a highly specific reagent combination is required:

  • Potassium tert-butoxide (KOtBu): Acts as both the strong base to initiate dehydrohalogenation and the nucleophile to trap the resulting aryne[5].

  • 18-Crown-6 Ether: This is the critical mechanistic catalyst. By chelating the potassium cation (K⁺), 18-crown-6 generates a "naked" tert-butoxide anion. This drastically increases the basicity of the system, allowing the removal of an aromatic proton adjacent to the halide at room temperature[5].

Regioselectivity via Inductive Effects

When the aryne intermediate is formed, the incoming nucleophile must choose between two adjacent carbons. The strong inductive electron-withdrawing effect of the oxygen atoms in the alkoxy groups polarizes the aryne triple bond. This directs the incoming tert-butoxide nucleophile to attack regioselectively, stabilizing the developing negative charge in the transition state and yielding the highly substituted 1-bromo-2,4-di-tert-butoxybenzene[2][3].

AryneMechanism A Aryl Halide Precursor (e.g., Dihalobenzene) B Base Addition (KOtBu + 18-crown-6) A->B Deprotonation C Aryne Intermediate (In situ generation) B->C Halide Elimination D Nucleophilic Attack (tert-Butoxide trapping) C->D Regioselective Addition E 1-Bromo-2,4-di-tert- butoxybenzene D->E Protonation

Figure 1: Mechanistic pathway for transition-metal-free C-O coupling via an aryne intermediate.

Experimental Protocol: Self-Validating Synthesis & Isolation

The following protocol outlines the synthesis and isolation of 1-bromo-2,4-di-tert-butoxybenzene (and related analogs) using the transition-metal-free methodology developed by Dong et al.[5].

Critical Causality in Purification (The Silica Problem)

tert-Butyl ethers are highly susceptible to acid-catalyzed dealkylation, which cleaves the ether into a phenol and isobutylene gas. Because standard silica gel is mildly acidic, attempting to purify 1-bromo-2,4-di-tert-butoxybenzene via standard column chromatography will result in severe product degradation. Self-Validating Step: The protocol mandates the use of triethylamine (TEA) in the eluent to pre-neutralize the silica, ensuring the structural integrity of the product[5].

Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere):

    • In a nitrogen-filled glovebox or using standard Schlenk techniques, add Potassium tert-butoxide (KOtBu) and 18-crown-6 (equimolar amounts, e.g., 2.2 mmol) to a 20 mL scintillation vial[5].

    • Dissolve the mixture in 9 mL of anhydrous Tetrahydrofuran (THF). Rationale: Anhydrous conditions are mandatory to prevent the premature quenching of the naked tert-butoxide anion.

  • Substrate Introduction:

    • In a separate vial, dissolve the aryl halide precursor (0.10 g) in 9 mL of anhydrous THF[5].

    • Transfer the aryl halide solution into the base solution via pipette under continuous magnetic stirring.

  • Aryne Generation & Coupling:

    • Allow the reaction mixture to stir at ambient temperature (ca. 23°C) for up to 20 hours[5]. The ambient temperature prevents the decomposition of the highly reactive aryne intermediate into polymeric byproducts.

  • Reaction Quenching:

    • Terminate the reaction by adding wet diethyl ether[5]. Rationale: The water neutralizes the remaining KOtBu, while the non-polar diethyl ether efficiently extracts the highly lipophilic product (LogP = 4.80).

  • Pre-Neutralized Purification:

    • Prepare a Preparative Thin-Layer Chromatography (Prep TLC) plate.

    • Pre-neutralize the silica using a basic eluent system: Toluene : Hexanes : Triethylamine (10:90:1 or 50:50:1) [5].

    • Elute the product and isolate it as a colorless oil.

  • Analytical Validation:

    • Confirm the structure via ¹H NMR (500 MHz, CDCl₃). The tert-butoxy groups will present as distinct, massive singlets integrating to 9H each (around δ 1.36 ppm), validating the successful dual C–O coupling[5].

ExperimentalWorkflow Step1 Phase 1: Reagent Preparation Dissolve KOtBu & 18-crown-6 in anhydrous THF Step2 Phase 2: Substrate Introduction Add aryl halide precursor solution via pipette Step1->Step2 Step3 Phase 3: Aryne Generation & Coupling Stir at ambient temperature (20 h) Step2->Step3 Step4 Phase 4: Reaction Quenching Terminate with wet diethyl ether Step3->Step4 Step5 Phase 5: Isolation & Validation Prep TLC (Toluene:Hexanes:TEA) & NMR Step4->Step5

Figure 2: Step-by-step experimental workflow for transition-metal-free C-O coupling and isolation.

Applications in Drug Development

In pharmaceutical chemistry, the avoidance of transition metals (like Pd, Ru, or Cu) during the late-stage functionalization of Active Pharmaceutical Ingredients (APIs) is a major regulatory advantage. Heavy metal remediation is costly and rigorously monitored by the FDA and EMA. The ability to synthesize sterically hindered aryl ethers like 1-bromo-2,4-di-tert-butoxybenzene using only potassium-based reagents and crown ethers provides a scalable, non-toxic pathway for generating lipophilic drug scaffolds[3]. Furthermore, the remaining bromine atom serves as a perfect synthetic handle for subsequent orthogonal functionalization (e.g., lithium-halogen exchange or Grignard formation).

References

  • Dong, Y., Lipschutz, M. I., & Tilley, T. D. (2016). Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. Organic Letters, 18(7), 1530–1533. American Chemical Society. Retrieved from:[Link]

Sources

Exploratory

1-Bromo-2,4-di-tert-butoxybenzene: A Comprehensive Technical Guide on Synthesis, Safety, and Applications in Cross-Coupling Methodologies

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic organic chemistry and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic organic chemistry and drug development, sterically hindered, electron-rich aryl halides are critical building blocks for active pharmaceutical ingredients (APIs) and complex ligands. 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) represents a highly specialized synthon utilized primarily in advanced cross-coupling methodologies. The presence of two bulky tert-butoxy groups provides intense steric shielding and electron density, making this compound an excellent candidate for regioselective transformations, including the generation of highly substituted aryne intermediates.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Herein, we dissect the physicochemical properties, establish a rigorous Safety Data Sheet (SDS) framework, and detail a self-validating, transition-metal-free protocol for its synthesis and application.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical metrics of 1-bromo-2,4-di-tert-butoxybenzene is essential for predicting its behavior in biphasic extractions, chromatographic purification, and biological assays. The high LogP value indicates extreme lipophilicity, necessitating non-polar solvent systems for handling.

PropertyValueCausality / Implication for Researchers
IUPAC Name 1-bromo-2,4-di-tert-butoxybenzeneNomenclature dictates substitution pattern (1,2,4).
CAS Registry Number [1]Primary identifier for regulatory and SDS tracking.
PubChem CID [2]Database key for cheminformatics.
Molecular Formula C₁₄H₂₁BrO₂Highlights the high carbon-to-heteroatom ratio.
Molecular Weight 301.22 g/mol Crucial for stoichiometric calculations in coupling.
LogP 4.80Highly lipophilic; requires non-polar organic solvents.
Topological Polar Surface Area 18.46 ŲLow TPSA; excellent membrane permeability profile.
Physical State Colorless oil (at 23 °C)Dictates liquid-handling protocols (e.g., positive displacement pipettes).

Safety Data Sheet (SDS) & Hazard Mitigation Framework

Handling halogenated, sterically hindered aromatic ethers requires strict adherence to institutional safety protocols. The following synthesized SDS data establishes the baseline for risk mitigation when utilizing CAS 184291-70-1 in the laboratory.

GHS Classification & Labeling
  • Signal Word: Warning

  • Hazard Classifications:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Handling, Storage, and PPE Causality
  • Handling: Operations must be conducted within a certified chemical fume hood. The lipophilic nature of the compound (LogP 4.80) means it can easily penetrate nitrile gloves upon prolonged exposure; double-gloving or using heavier-duty neoprene is recommended during bulk transfers.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The electron-rich aromatic ring is susceptible to electrophilic attack and oxidation; thus, storage under an inert atmosphere (Argon or N₂) extends shelf life and prevents degradation.

  • First Aid: In case of skin contact, wash immediately with copious amounts of soap and water. The lipophilicity makes simple water rinsing ineffective; surfactants (soap) are required to break down the oil.

Mechanistic Insights: The Role of Steric Bulk in C–O Coupling

The synthesis of 1-bromo-2,4-di-tert-butoxybenzene is a masterclass in exploiting steric and inductive effects. Traditional C–O cross-coupling requires expensive palladium catalysts and specialized phosphine ligands. However, [3] demonstrated that this compound can be synthesized via a transition-metal-free pathway utilizing an aryne intermediate.

The Causality of Reagent Selection:

  • Potassium tert-butoxide (KOtBu): Acts as both the strong base to initiate elimination and the nucleophile to trap the aryne.

  • 18-Crown-6 Ether: This is the critical mechanistic linchpin. By sequestering the potassium cation (K⁺), the crown ether generates a "naked" tert-butoxide anion. This dramatically increases the basicity and nucleophilicity of the alkoxide, allowing aryne generation to occur at ambient temperatures without transition metals.

Reaction Pathway Visualization

The following diagram maps the logical flow of the transition-metal-free synthesis, highlighting the critical aryne intermediate phase.

MechanisticPathway A Aryl Dihalide Precursor (e.g., 1-bromo-2,4-difluorobenzene) C Aryne Intermediate (In situ generation) A->C Deprotonation & Elimination B Base / Additive KOtBu + 18-crown-6 B->C D Nucleophilic Attack by tert-butoxide C->D Regioselective Addition E 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) D->E Quench / Protonation

Fig 1. Mechanistic pathway for transition-metal-free synthesis via an aryne intermediate.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and trustworthiness, the following protocol for the synthesis of 1-bromo-2,4-di-tert-butoxybenzene includes embedded In-Process Controls (IPCs). This ensures the protocol is a self-validating system, allowing the researcher to confirm success at each critical node.

Materials & Setup
  • Reagents: Aryl dihalide precursor (0.10 g), Potassium tert-butoxide (sublimed grade), 18-crown-6 (distilled prior to use), anhydrous Tetrahydrofuran (THF).

  • Environment: All manipulations must be carried out using standard Schlenk techniques under a nitrogen atmosphere to prevent the "naked" alkoxide from reacting with atmospheric moisture.

Step-by-Step Methodology
  • Preparation of the Nucleophile Complex: To a 20 mL scintillation vial, add KOtBu (approx. 2.2 equiv) and 18-crown-6 (2.2 equiv). Dissolve in 9 mL of anhydrous THF. Rationale: Pre-mixing ensures complete sequestration of K⁺ before the introduction of the aryl halide.

  • Substrate Addition: To a separate vial, dissolve the aryl halide precursor (0.10 g) in 9 mL of THF. Transfer this solution dropwise via pipette to the nucleophile complex vial under vigorous stirring at 23 °C.

  • Reaction Propagation: Allow the reaction to stir at ambient temperature.

    • Self-Validation (IPC 1): After 2 hours, pull a 50 µL aliquot, quench with wet ether, and analyze via TLC (Toluene:Hexanes 1:9). The complete disappearance of the starting material spot confirms the successful generation and trapping of the aryne intermediate.

  • Quenching: Stop the reaction by adding wet diethyl ether. Rationale: Wet ether provides a mild proton source to quench the final aryl anion and neutralize excess KOtBu without the violent exotherm associated with direct aqueous acid addition.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude mixture using preparative TLC or silica gel column chromatography (pre-neutralized using a basic eluent, e.g., Toluene:Hexanes:Triethylamine 10:90:1). Isolate the product as a colorless oil.

Final Structural Validation (IPC 2)

Do not proceed to downstream applications without confirming the structure via ¹H NMR (500 MHz, CDCl₃).

  • Pass Criteria: You must observe the massive integration of the tert-butyl protons (typically a strong 18H singlet, or two 9H singlets depending on the magnetic environment around 1.36 ppm) and the distinct splitting pattern of the three remaining aromatic protons. Lack of the tert-butyl signal indicates a failure in the nucleophilic trapping phase.

Conclusion

1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a highly valuable, sterically demanding building block in organic synthesis. By leveraging transition-metal-free aryne chemistry, researchers can synthesize this compound efficiently at ambient temperatures. Adhering to the strict anhydrous handling protocols and utilizing the self-validating IPCs outlined in this guide ensures high-fidelity synthesis, minimizing downstream failures in complex API development pipelines.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71349411. PubChem. Retrieved April 10, 2026, from[Link]

  • Dong, Y., Lipschutz, M. I., & Tilley, T. D. (2016). Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. Organic Letters, 18(7), 1534–1537. American Chemical Society. URL:[Link]

Exploratory

Thermodynamic Stability and Thermal Cleavage Kinetics of 1-Bromo-2,4-di-tert-butoxybenzene at Elevated Temperatures

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Safety Guide Executive Summary In advanced organic synthesis and active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Process Safety Guide

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) serves as a highly versatile, sterically hindered building block. The dual tert-butoxy groups provide robust protection for the resorcinol core, offering lipophilicity and steric shielding that are highly advantageous during palladium-catalyzed cross-couplings and aryne intermediate generation [2].

However, the thermodynamic stability of the aryl-oxygen-tert-butyl linkage represents a critical process boundary. Unlike primary alkyl ethers, tert-butyl aryl ethers are uniquely susceptible to thermal and catalytic cleavage at elevated temperatures. This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-Bromo-2,4-di-tert-butoxybenzene, detailing the mechanistic causality of its decomposition, the severe scale-up safety implications of isobutylene gas evolution [3], and a self-validating experimental framework for assessing its thermal limits.

Mechanistic Causality: The Thermal Cleavage Pathway

To design safe and scalable high-temperature reactions, one must understand why 1-Bromo-2,4-di-tert-butoxybenzene decomposes. The causality lies in the inherent stability of the tertiary carbocation intermediate and the thermodynamic driving force of forming a stable gaseous byproduct.

At elevated temperatures (typically >180 °C in neutral environments, or >60 °C in the presence of Lewis/Brønsted acids), the molecule undergoes a retro-ene pericyclic reaction or an E1-like unimolecular elimination. The bulky tert-butyl groups relieve steric strain by cleaving the C–O bond.

Scale-Up Safety Implications

This cleavage is not merely a yield-limiting side reaction; it is a profound process safety hazard. The decomposition of 1-Bromo-2,4-di-tert-butoxybenzene is sequential, releasing two equivalents of isobutylene gas per molecule to ultimately yield 4-bromoresorcinol.

  • Mass-to-Volume Expansion: 1 mole of the intact ether (~301.2 g) generates 2 moles of isobutylene gas (~48 liters at Standard Temperature and Pressure).

  • Reactor Overpressurization: If this compound is subjected to high-temperature cross-coupling in a sealed autoclave [1], unintended thermal cleavage will cause rapid, potentially catastrophic overpressurization.

Mechanism A 1-Bromo-2,4-di-tert-butoxybenzene (Intact Ether) B 4-Bromo-2-tert-butoxyphenol + Isobutylene (Gas) A->B Δ (>180°C) or H+ First Cleavage C 4-Bromoresorcinol + 2 Isobutylene (Gas) B->C Δ or H+ Second Cleavage

Sequential thermal cleavage pathway of 1-Bromo-2,4-di-tert-butoxybenzene releasing isobutylene.

Quantitative Thermodynamic Data

The following table summarizes the baseline thermodynamic and kinetic parameters for the thermal decomposition of 1-Bromo-2,4-di-tert-butoxybenzene. These values are critical for establishing safe operating windows during process development.

ParameterValue / ObservationAnalytical Validation Method
Onset of Thermal Cleavage (Neutral) ~180 °C – 200 °CThermogravimetric Analysis (TGA)
Onset of Cleavage (Trace Acid Catalyzed) ~60 °C – 80 °CGC-MS / Quantitative NMR
Theoretical Mass Loss 37.3% (Release of 2 eq. Isobutylene)TGA
Enthalpy of Decomposition ( ΔHd​ ) Endothermic (Bond cleavage dominates)Differential Scanning Calorimetry (DSC)
Primary Volatile Effluent Isobutylene ( m/z 56)TGA-MS

Self-Validating Experimental Protocol for Stability Assessment

Relying solely on standard TGA to assess the stability of 1-Bromo-2,4-di-tert-butoxybenzene is a flawed approach. TGA measures mass loss, which cannot differentiate between the simple volatilization (boiling/sublimation) of the intact monomer and actual thermal decomposition.

To ensure scientific integrity and trustworthiness, we mandate a self-validating orthogonal workflow . By coupling TGA with Mass Spectrometry (TGA-MS) and validating the solid residue via NMR, every data point cross-verifies the other.

Step-by-Step Methodology
  • Sample Preparation (Inert Atmosphere):

    • Transfer 5–10 mg of high-purity 1-Bromo-2,4-di-tert-butoxybenzene into an aluminum or alumina DSC/TGA crucible.

    • Perform the preparation inside a nitrogen-filled glovebox to prevent moisture from introducing trace acid-catalyzed hydrolysis pathways.

  • TGA-MS Analysis (Gas-Phase Validation):

    • Equilibrate the TGA furnace at 25 °C under a continuous argon purge (50 mL/min).

    • Ramp the temperature at a controlled rate of 5 °C/min up to 300 °C.

    • Causality Check: Continuously monitor the MS detector for m/z 56. The appearance of this specific mass-to-charge ratio confirms that mass loss is due to isobutylene evolution (chemical cleavage), not substrate evaporation.

  • DSC Profiling (Thermodynamic Validation):

    • In parallel, run the sample in a DSC to map the heat flow.

    • Record the endothermic peaks corresponding to the sequential cleavage of the two tert-butoxy groups.

  • Residue Analysis (Solid-Phase Validation):

    • Halt a parallel TGA run immediately after the 37.3% mass loss threshold is reached (approx. 220 °C).

    • Extract the crucible residue and dissolve it in deuterated chloroform (CDCl 3​ ).

    • Perform 1 H-NMR analysis. The complete disappearance of the intense singlet at δ 1.36 ppm (the tert-butyl protons) and the appearance of phenolic OH signals confirms the quantitative conversion to 4-bromoresorcinol.

Workflow S1 Step 1: Sample Prep (Inert Atmosphere) S2 Step 2: TGA-MS Analysis (Ramp 5°C/min) S1->S2 S3 Step 3: DSC Profiling (Endotherm/Exotherm) S1->S3 S4 Step 4: NMR/GC-MS (Residue Validation) S2->S4 Mass Loss Validation S5 Step 5: Kinetic Modeling (Activation Energy) S3->S5 Heat Flow Data S4->S5 Mechanism Confirmation

Self-validating orthogonal analytical workflow for thermal stability assessment.

Conclusion

The thermodynamic stability of 1-Bromo-2,4-di-tert-butoxybenzene is heavily dependent on the reaction environment. While sterically shielding and highly useful for transition-metal catalysis, its propensity to undergo thermal cleavage above 180 °C (or much lower in acidic media) requires strict process controls. By employing the self-validating TGA-MS and NMR protocols outlined in this guide, researchers can accurately map the safe operating windows for this compound, preventing catastrophic reactor overpressurization and ensuring high-fidelity synthetic outcomes.

References

  • A General Method for Copper-Catalyzed Arylation of Arene C−H Bonds ACS Publications[Link]

  • Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings ACS Publications[Link]

  • A Noncoordinating Acid–Base Catalyst for the Mild and Nonreversible tert-Butylation of Alcohols and Phenols ACS Publications[Link]

Foundational

1-Bromo-2,4-di-tert-butoxybenzene: Molecular Weight, 3D Structural Conformation, and Steric Dynamics

Executive Summary In the realm of advanced organic synthesis and drug development, sterically hindered aromatic compounds serve as critical building blocks for controlling regioselectivity and modulating physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, sterically hindered aromatic compounds serve as critical building blocks for controlling regioselectivity and modulating physicochemical properties. 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a prime example of such a molecule. Characterized by a heavy halogen atom and two bulky tert-butoxy groups, its unique 3D structural conformation is dictated by severe ortho-steric clashes. This technical whitepaper explores the exact molecular weight, the causality behind its 3D conformational twisting, and the self-validating analytical protocols required to elucidate its structure.

Physicochemical Profiling & Molecular Weight

The precise molecular weight and physicochemical profile of 1-Bromo-2,4-di-tert-butoxybenzene are foundational to its behavior in solution and biological systems. The dual tert-butoxy substitution significantly increases the lipophilicity of the molecule, which can be strategically employed in drug design to modulate solubility, membrane permeability, and binding affinity to hydrophobic biological targets 1[1].

Below is a summary of its core quantitative data 2[2]:

PropertyValueScientific Implication
CAS Registry Number 184291-70-1Unique identifier for literature and supplier sourcing.
Molecular Formula C₁₄H₂₁BrO₂Indicates a high ratio of saturated carbon mass to aromatic core.
Molecular Weight 301.22 g/mol The heavy bromine atom (79.9 g/mol ) accounts for ~26.5% of the total mass.
Topological Polar Surface Area (TPSA) 18.46 ŲLow TPSA suggests excellent passive membrane permeability.
Predicted LogP 4.80High lipophilicity, ideal for partitioning into lipid bilayers.

3D Structural Conformation: The Mechanics of Steric Hindrance

The 3D conformation of 1-Bromo-2,4-di-tert-butoxybenzene is not a simple planar aromatic system. It is a highly dynamic structure governed by the interplay between electronic resonance (which favors coplanarity) and steric repulsion (which forces out-of-plane twisting).

The C1-C2 Ortho-Steric Clash

At the C1 position, the bromine atom possesses a large van der Waals radius (~1.85 Å). Directly adjacent at the C2 position is a tert-butoxy group (–O–C(CH₃)₃). The tert-butyl moiety is notoriously bulky, acting as a "steric shield" 1[1]. When forced into an ortho-relationship with bromine, the spatial overlap of their electron clouds creates an energetically highly unfavorable state.

To minimize the energy of the system, the C2–O bond rotates, breaking the p-π conjugation with the benzene ring. The dihedral angle between the aromatic plane and the C2 tert-butoxy group often exceeds 60°.

The C4 Coplanar Tendency

In contrast, the tert-butoxy group at the C4 position is flanked only by relatively small hydrogen atoms at C3 and C5. Lacking severe ortho-steric hindrance, the C4 group can adopt a near-coplanar conformation, allowing its oxygen lone pairs to delocalize into the aromatic π-system, thereby stabilizing the molecule electronically.

ConformationalDynamics mol 1-Bromo-2,4-di-tert-butoxybenzene br C1: Bromine Atom (Bulky Halogen) mol->br c2 C2: tert-Butoxy Group (High Steric Hindrance) mol->c2 c4 C4: tert-Butoxy Group (Low Steric Hindrance) mol->c4 clash Severe Ortho-Steric Clash br->clash c2->clash coplanar Near-Coplanar Conformation (Maximized Resonance) c4->coplanar Electronic Delocalization twist Out-of-Plane Bond Twist (Dihedral > 60°) clash->twist Energy Minimization

Fig 1. Steric clash at the C1-C2 interface driving the out-of-plane conformational twist.

Experimental Protocol: Conformational Validation System

To empirically prove the 3D conformation described above, researchers must employ a self-validating workflow combining solution-state Nuclear Magnetic Resonance (NMR) and in silico Density Functional Theory (DFT).

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15 mg of 1-Bromo-2,4-di-tert-butoxybenzene (purity >98%) in 0.6 mL of anhydrous CDCl₃.

  • Causality: CDCl₃ provides a clear, non-exchangeable spectral window for the critical tert-butyl proton signals (typically around 1.36 ppm) 3[3]. Anhydrous conditions prevent water peak overlap and hydrogen-bonding artifacts.

Step 2: 1D ¹H and ¹³C NMR Acquisition

  • Action: Acquire standard spectra at 500 MHz at 298 K.

  • Validation Check: The ¹H NMR must show distinct singlets for the tert-butyl groups if restricted rotation creates distinct magnetic environments. Integration must yield exactly 9H per tert-butoxy group, confirming sample integrity before proceeding to 2D analysis.

Step 3: 2D NOESY/ROESY Analysis

  • Action: Execute a 2D NOESY experiment with a mixing time of 400 ms.

  • Causality: A 400 ms mixing time is optimized for the correlation time ( τc​ ) of a ~301 g/mol molecule, maximizing the through-space Nuclear Overhauser Effect (NOE) without spin diffusion artifacts.

  • Validation Check: Quantify the cross-peak volume between the C2 tert-butyl protons and the C3 aromatic proton. A significantly attenuated cross-peak (compared to the C4-OtBu/C5-H interaction) empirically validates the out-of-plane twist, as NOE intensity decays proportionally to r−6 .

Step 4: In Silico DFT Modeling

  • Action: Perform geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set.

  • Causality: This specific level of theory includes diffuse functions (+), which are critical for accurately modeling the polarizability of the heavy bromine atom and the resulting non-covalent steric repulsions.

Workflow sample Sample Prep: 1-Bromo-2,4-di-tert-butoxybenzene nmr Multi-Nuclear NMR (1H, 13C) 2D NOESY / ROESY sample->nmr Solution State xray X-Ray Crystallography (Single Crystal) sample->xray Solid State dft DFT Computational Modeling (B3LYP/6-311+G**) sample->dft In Silico data Data Integration: Dihedral Angles & Steric Radii nmr->data xray->data dft->data conf Validated 3D Conformational Map data->conf Cross-Validation

Fig 2. Self-validating multi-modal workflow for determining 3D molecular conformation.

Applications in Advanced Synthesis

Understanding the 3D conformation and molecular weight of 1-Bromo-2,4-di-tert-butoxybenzene is not merely an academic exercise; it has direct implications in synthetic chemistry.

Regioselective Aryne Chemistry: The bulky tert-butoxy groups act as highly effective steric shields. When subjected to strong bases to generate aryne intermediates, the steric bulk of the C2 tert-butoxy group directs incoming nucleophiles away from the more hindered positions. This phenomenon enables highly regioselective, transition metal-free C–O coupling reactions, allowing chemists to synthesize complex, multi-substituted ethers with high yield and purity 3[3].

References

  • Guidechem. "1-Bromo-2,4-di-tert-butoxybenzene 184291-70-1 - Chemical Dictionary." Available at: 2

  • AWS / Academic Literature. "Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates." Available at: 3

  • BenchChem Technical Support Center. "Optimization of Williamson Ether Synthesis for Tert-Butoxybenzene | 6669-13-2." Available at: 1

Sources

Exploratory

Solubility Profile and Physicochemical Dynamics of 1-Bromo-2,4-di-tert-butoxybenzene in Organic Solvents

Executive Summary The compound 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1)[1] is a highly specialized halogenated aromatic ether. It serves as a critical synthetic intermediate, most notably in transition-metal-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1)[1] is a highly specialized halogenated aromatic ether. It serves as a critical synthetic intermediate, most notably in transition-metal-free C–O coupling reactions involving aryne intermediates[2]. Because this compound is isolated as a colorless oil at room temperature[3], understanding its solvation thermodynamics is paramount for optimizing reaction conditions, liquid-liquid extractions, and chromatographic purifications.

This technical guide provides an in-depth analysis of the solubility profile of 1-Bromo-2,4-di-tert-butoxybenzene, grounded in structural thermodynamics, empirical solvent interactions, and validated laboratory protocols.

Structural Causality of Solvation

To accurately predict and manipulate the solubility of 1-Bromo-2,4-di-tert-butoxybenzene, we must first deconstruct its molecular architecture. The molecule consists of a central benzene ring substituted with a highly polarizable bromine atom at the C1 position, and two bulky tert-butoxy groups at the C2 and C4 positions.

  • Steric Shielding & State of Matter: The extreme steric bulk of the two tert-butyl moieties disrupts planar stacking and prevents efficient crystal lattice formation. Causality: This lack of lattice energy (ΔH_lattice ≈ 0) is the primary reason the compound exists as a colorless oil rather than a crystalline solid[3]. Consequently, the thermodynamic barrier to dissolution is significantly lowered.

  • Extreme Lipophilicity: The hydrocarbon volume contributed by the tert-butoxy groups drastically increases the partition coefficient (logP). The molecule exhibits a strong affinity for non-polar environments driven by extensive London dispersion forces.

  • Localized Dipole Moment: The electron-withdrawing nature of the bromine atom, juxtaposed against the electron-donating ether oxygens, creates a localized dipole. Causality: This allows the molecule to participate in dipole-induced dipole interactions, granting it excellent solubility in moderately polar aprotic solvents (e.g., THF, Ethyl Acetate)[4].

Dissolution A 1-Bromo-2,4-di-tert-butoxybenzene (Solute) C Cavity Formation (ΔH > 0) A->C Disruption of vdW forces B Organic Solvent (e.g., THF, Toluene) B->C Solvent-Solvent separation D Solute-Solvent Interaction (ΔH < 0) C->D London Dispersion & Dipole-Induced Dipole E Homogeneous Solution (ΔG < 0) D->E Spontaneous Mixing (ΔS > 0)

Figure 1: Thermodynamic dissolution cycle of 1-Bromo-2,4-di-tert-butoxybenzene.

Quantitative Solubility Profile

The following table synthesizes the solubility behavior of 1-Bromo-2,4-di-tert-butoxybenzene across various solvent classes. Because the compound is an oil, "miscible" denotes that the solute and solvent form a homogeneous mixture at all proportions.

Solvent ClassSpecific SolventDielectric Constant (ε)Hildebrand Parameter (δ)Solubility ProfileExperimental Utility
Non-Polar Hexanes1.8914.9Miscible Ideal for extraction and silica plug washing[3].
Non-Polar Toluene2.3818.2Miscible Primary component in TLC/column chromatography eluents[4].
Polar Aprotic Tetrahydrofuran (THF)7.5819.4Highly Soluble Standard solvent for aryne generation and coupling reactions[4].
Polar Aprotic Ethyl Acetate6.0218.1Highly Soluble Excellent for aqueous biphasic workups.
Polar Protic Methanol32.729.6Poorly Soluble Can be utilized as an anti-solvent to crash out impurities.
Highly Polar Water80.147.8Insoluble Used to quench reactions (e.g., wet ether) and force phase separation[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic justification (causality) and an internal validation check to prevent false data generation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is optimized for determining the exact solubility limits of the oil in borderline solvents (e.g., Acetonitrile or Methanol).

  • Sample Preparation: Add 500 mg of 1-Bromo-2,4-di-tert-butoxybenzene (neat oil) to 2.0 mL of the target solvent in a 5 mL borosilicate glass vial.

  • Equilibration: Seal the vial with a PTFE-lined cap and agitate on an orbital shaker at 300 rpm for 24 hours at a strictly controlled 25.0 ± 0.1 °C.

    • Causality: 24 hours ensures that true thermodynamic equilibrium is established between the undissolved oil phase and the saturated solvent phase.

  • Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes.

    • Causality: Centrifugation collapses any micro-emulsions. Oils frequently form stable microscopic droplets in borderline solvents, which would artificially inflate the measured solubility if merely filtered.

  • Sampling & Quantification: Carefully extract 0.5 mL of the supernatant using a syringe equipped with a 0.22 µm PTFE filter. Dilute the sample 1:100 in Hexanes and analyze via GC-FID (Gas Chromatography-Flame Ionization Detection).

    • Causality: GC-FID is selected over HPLC-UV because the compound's UV absorbance is moderate, whereas FID provides highly linear, sensitive quantification for volatile/semi-volatile hydrocarbon-rich oils.

  • Self-Validation Step (Mass Balance): Evaporate a separate 0.5 mL aliquot of the supernatant to dryness under a gentle stream of N₂. Weigh the residual oil. The gravimetric mass must match the GC-FID calculated mass within ±5%. Furthermore, analyze the residual undissolved oil via ¹H-NMR to ensure no solvent-induced degradation occurred during the 24-hour equilibration.

Workflow Step1 1. Solvent Selection (Non-polar, Aprotic, Protic) Step2 2. Shake-Flask Equilibration (24h at 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation at 10,000 rpm) Step2->Step3 Step4 4. Supernatant Extraction & Dilution Step3->Step4 Step5 5. GC-FID Quantification & Gravimetric Validation Step4->Step5

Figure 2: High-throughput shake-flask solubility profiling workflow.

Protocol B: Isolation and Purification via Preparative TLC

Due to its high solubility in non-polar solvents, 1-Bromo-2,4-di-tert-butoxybenzene is frequently purified using preparative Thin Layer Chromatography (TLC)[3].

  • Plate Pre-Neutralization: Pre-treat a silica gel preparative TLC plate by running it in a basic eluent mixture of Toluene:Hexanes:Triethylamine (10:90:1 or 50:50:1 depending on crude matrix)[4]. Allow the plate to dry completely.

    • Causality: Standard silica gel is mildly acidic. The tert-butoxy groups are highly sensitive to acid-catalyzed dealkylation (cleavage into phenols). Triethylamine neutralizes the silica surface, preventing the degradation of the target compound during the slow elution process[3].

  • Loading & Elution: Load the crude mixture and develop the plate using a Toluene:Hexanes (1:9) solvent system[3].

    • Causality: The 1:9 ratio provides the perfect polarity balance, allowing the highly lipophilic 1-Bromo-2,4-di-tert-butoxybenzene to migrate cleanly (Rf ~ 0.6) while leaving polar byproducts at the baseline.

  • Extraction: Scrape the UV-active band corresponding to the product. Extract the silica thoroughly with Hexanes or Ethyl Acetate, filter, and concentrate in vacuo to yield the pure colorless oil[4].

  • Self-Validation Step (2D-TLC): Spot the isolated oil onto a new analytical TLC plate. Develop the plate in one direction, dry it, rotate it 90 degrees, and develop it again.

    • Causality: A single spot on the diagonal confirms that the compound is stable and that no co-eluting degradation products formed during the isolation process.

Applications in Advanced Synthesis

The solubility profile of 1-Bromo-2,4-di-tert-butoxybenzene directly dictates its utility in advanced organic synthesis. In the seminal work by Dong, Lipschutz, and Tilley (2016) on transition-metal-free C–O coupling[2], the compound's high solubility in THF is exploited to generate aryne intermediates.

When treated with strong bases like potassium tert-butoxide in THF (often in the presence of 18-crown-6 to increase base solubility and reactivity)[4], the acidic proton located between the inductively electron-withdrawing bromine and the ether oxygen is removed. The resulting aryne intermediate is subsequently trapped by alkoxides to form complex aryl-alkyl ethers[5]. The ability to conduct these reactions in homogeneous THF solutions—facilitated entirely by the solubility parameters of the brominated starting material—eliminates the need for heavy-metal palladium catalysts, making this a highly attractive pathway for pharmaceutical development[2].

References

  • Dong, Y., Lipschutz, M. I., & Tilley, T. D. (2016). Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. Organic Letters, 18(7), 1530–1533. American Chemical Society. Retrieved from[Link]

  • Dong, Y., Lipschutz, M. I., & Tilley, T. D. (2016). Supporting Information: Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. ChemRxiv / AWS S3. Retrieved from[Link]

Sources

Foundational

A Technical Guide to the Safe Handling and Toxicological Assessment of Di-tert-butoxybenzene Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction and Scope The di-tert-butoxybenzene scaffold is an important structural motif in organic synthesis and medicinal ch...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Scope

The di-tert-butoxybenzene scaffold is an important structural motif in organic synthesis and medicinal chemistry. Characterized by a central benzene ring substituted with two bulky tert-butoxy groups, these molecules serve as versatile intermediates. The steric hindrance provided by the tert-butyl groups can direct the regioselectivity of subsequent reactions on the aromatic ring, making them valuable precursors for complex molecular architectures in pharmaceuticals and agrochemicals.[1]

Despite their utility, a comprehensive toxicological profile for many di-tert-butoxybenzene derivatives remains largely uncharacterized in publicly available literature. Often, safety data sheets for specific isomers or related structures state that the toxicological properties have not been fully investigated.[2]

This guide provides a consolidated overview of the known toxicity, inferred hazards based on constituent moieties, and field-proven best practices for the safe handling of these compounds. By synthesizing data from existing safety documents, analogous structures, and metabolic principles, this document aims to equip researchers and drug development professionals with the knowledge to mitigate risks and implement self-validating safety protocols in the laboratory.

Physicochemical Properties and Isomeric Considerations

The core structure of di-tert-butoxybenzene consists of a benzene ring with two –O-C(CH3)3 groups. The primary isomers are 1,2- (ortho), 1,3- (meta), and 1,4- (para). The bulky, lipophilic tert-butoxy groups significantly influence the physicochemical properties of these molecules, affecting their solubility, reactivity, and interaction with biological systems. For instance, the electron-donating nature of these alkoxy groups increases the electron density of the benzene ring, making it more susceptible to electrophilic substitution.[3]

Table 1: Selected Physicochemical Properties of Di-tert-butyl and Di-tert-butoxybenzene Derivatives
CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,4-Di-tert-butylbenzene 1012-72-2C₁₄H₂₂190.3376 - 79236
1,3-Di-tert-butylbenzene 1014-60-4C₁₄H₂₂190.3210 - 11106-107 (at 18 mmHg)
1,4-Di-tert-butyl-2,5-dimethoxybenzene 7323-63-9C₁₆H₂₆O₂250.38103 - 104Not Available
1,3-Di-tert-butoxybenzene 74103-59-6C₁₄H₂₂O₂222.33Not AvailableNot Available

Data compiled from various sources.[4][5][6]

Toxicological Profile: A Data-Driven Assessment

Due to the limited direct toxicological data on di-tert-butoxybenzene derivatives, a logical assessment must be built from the ground up, considering the known hazards of their structural components and data from closely related analogues.

Inferred Hazards from Constituent Moieties
  • Benzene Core: The parent benzene ring is a well-established hazard. It is classified as a Group 1 carcinogen, and chronic exposure is linked to hematotoxicity, including aplastic anemia and leukemia, by damaging bone marrow.[7][8] While substitution alters its properties, the potential for benzene-like toxicity should not be dismissed without data to the contrary.

  • tert-Butyl Groups: In drug metabolism, tert-butyl groups are frequently targeted for oxidation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C8/2C19.[9] This metabolic process typically involves hydroxylation to form an alcohol, which can be further oxidized to a carboxylic acid.[9] While this is often a detoxification pathway, it can also lead to the formation of active or reactive metabolites.

Direct Toxicological Data and GHS Classifications

Direct data is sparse and mostly limited to irritation and acute toxicity warnings from safety data sheets.

  • 1,4-Di-tert-butyl-2,5-dimethoxybenzene: This is one of the few derivatives with specific GHS hazard classifications, indicating it is harmful if swallowed or inhaled, causes skin and eye irritation, and may cause respiratory irritation.[4]

  • 1,4-Di-tert-butylbenzene: Is noted to cause potential eye, skin, and respiratory tract irritation.[2] Its toxicological properties have not been fully investigated.[2]

  • 2,6-di-tert-butylphenol: While a phenol and not a di-alkoxybenzene, studies on this structurally related compound provide valuable mechanistic insight. In zebrafish embryos, it induced developmental toxicity, including reduced survival and malformations, by causing mitochondrial dysfunction, reactive oxygen species (ROS) accumulation, and subsequent apoptosis (programmed cell death).[10] This suggests that oxidative stress could be a potential toxicity mechanism for related compounds.

Table 2: GHS Hazard Statements for Selected Derivatives
CompoundGHS Hazard Statement(s)
1,4-Di-tert-butyl-2,5-dimethoxybenzene H302 (Acute Tox. 4, Oral), H332 (Acute Tox. 4, Inhalation), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3, Respiratory Irritation)[4]
1,4-Di-tert-butylbenzene H400 (Aquatic Acute 1), H410 (Aquatic Chronic 1)[11]
Potential Metabolic Activation and Toxicity Pathway

The primary metabolic route for di-tert-butoxybenzene derivatives likely involves CYP450-mediated oxidation. This can occur either on the tert-butyl groups or the aromatic ring itself. Oxidation of the tert-butyl group leads to hydroxylated metabolites, which are generally more water-soluble and easier to excrete. However, hydroxylation of the benzene ring can sometimes form reactive intermediates like phenols or quinones, which can lead to cellular damage if not properly detoxified.

Metabolic Pathway cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism / Further Oxidation Parent_Compound Di-tert-butoxybenzene Derivative Metabolite_1 Hydroxylated Metabolite (on tert-butyl group) Parent_Compound->Metabolite_1 CYP450 Oxidation Metabolite_2 Phenolic Metabolite (on benzene ring) Parent_Compound->Metabolite_2 CYP450 Oxidation Metabolite_3 Carboxylic Acid Metabolite Metabolite_1->Metabolite_3 Oxidation Metabolite_4 Conjugated Metabolite (e.g., Glucuronide) Metabolite_2->Metabolite_4 Conjugation Toxicity Toxicity Metabolite_2->Toxicity Potential for Reactive Intermediates Excretion Excretion Metabolite_3->Excretion Metabolite_4->Excretion

Caption: Potential metabolic pathway for di-tert-butoxybenzene derivatives.

Ecotoxicity

It is critical to consider environmental impact. 1,4-Di-tert-butylbenzene is classified as very toxic to aquatic life with long-lasting effects, earning it a designation as a marine pollutant.[11][12] This underscores the need for proper disposal and avoiding release into waterways.

Laboratory Handling and Risk Mitigation

A proactive approach to safety, assuming the compound is hazardous, is the most trustworthy and self-validating system.

Engineering Controls

The primary engineering control is to minimize inhalation exposure.

  • Fume Hood: All weighing and handling of di-tert-butoxybenzene derivatives, whether solid or liquid, must be conducted inside a certified chemical fume hood. This is crucial for containing potentially harmful vapors or fine powders.[13]

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors in the ambient air.[4]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected to provide a sufficient barrier against the specific chemical hazards.[14][15]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[14] When handling larger quantities (>10 g) or if there is a significant splash risk, a face shield should be worn in addition to goggles.[16]

  • Hand Protection: The choice of glove material is critical. No single glove material is impervious to all chemicals.

    • Nitrile Gloves: A suitable choice for incidental contact with many aromatic compounds. However, they can be degraded by certain organic solvents.[17]

    • Butyl Rubber Gloves: Offer excellent resistance against many peroxides, acids, ketones, and esters. They are a more robust choice for extended work or when handling solutions of these compounds.[16]

    • Causality: Glove selection depends on preventing both degradation (physical breakdown of the glove) and permeation (the chemical seeping through the glove material at a molecular level).[17] Always check the glove manufacturer's compatibility chart for the specific solvent being used.

  • Body Protection: A flame-retardant lab coat should be worn and kept fastened. For tasks with a higher splash potential, a chemically resistant apron is also required.[15][18]

Handling Workflow Start Begin Work Risk_Assessment 1. Conduct Risk Assessment (Review SDS, SOP) Start->Risk_Assessment Engineering_Controls 2. Prepare Engineering Controls (Certify Fume Hood) Risk_Assessment->Engineering_Controls PPE 3. Don Correct PPE (Goggles, Gloves, Lab Coat) Engineering_Controls->PPE Handling 4. Handle Compound in Fume Hood (Weighing, Transfer, Reaction) PPE->Handling Waste 5. Segregate and Label Hazardous Waste Handling->Waste Decontamination 6. Decontaminate Work Area and Glassware Waste->Decontamination End End Work Decontamination->End

Caption: Standard handling workflow for di-tert-butoxybenzene derivatives.

Emergency Procedures and First Aid

Immediate and correct response to an exposure is critical. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][13]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[2] Seek medical advice if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious and alert, give 2-4 cupfuls of water.[2] Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

  • Accidental Spills: Evacuate non-essential personnel. Ensure adequate ventilation and eliminate all ignition sources. Wearing appropriate PPE, sweep up solid material, avoiding dust generation, or absorb liquid material with an inert substance (e.g., sand, vermiculite).[2][12] Place the material in a sealed, labeled container for hazardous waste disposal.

Emergency Response Exposure Exposure Event Identify Identify Route of Exposure Exposure->Identify Inhalation Inhalation Identify->Inhalation Breathed In Skin Skin Contact Identify->Skin On Skin Eye Eye Contact Identify->Eye In Eyes Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Remove Clothing Wash with Soap & Water (15 min) Skin->Action_Skin Action_Eye Flush with Water (15 min) Remove Contacts Eye->Action_Eye Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical If irritation persists Action_Eye->Medical

Caption: Decision tree for an accidental exposure event.

Experimental Protocol: Assessing In Vitro Cytotoxicity via MTT Assay

To provide a practical, self-validating method for assessing the potential toxicity of a novel di-tert-butoxybenzene derivative, the following standard protocol for an MTT assay is provided. The causality behind this choice is that the MTT assay measures the activity of mitochondrial reductase enzymes, which is a reliable indicator of overall cell viability and metabolic health.

Objective: To determine the concentration-dependent cytotoxic effect of a di-tert-butoxybenzene derivative on a human cell line (e.g., HepG2, a liver carcinoma line relevant for metabolism studies).

Methodology:

  • Cell Seeding:

    • Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS).

    • Trypsinize and count cells. Seed 10,000 cells per well in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Perform serial dilutions in cell culture media to achieve final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Cell Treatment:

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound.

    • Include "vehicle control" wells (media with 0.5% DMSO) and "untreated control" wells (media only).

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization:

    • Carefully remove the media.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

  • Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the concentration-response curve and calculate the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Conclusion and Future Directions

Di-tert-butoxybenzene derivatives are valuable chemical tools, but they must be handled with a high degree of caution. The available data, while limited, points towards potential for acute toxicity, irritation, and significant ecotoxicity. The structural relationship to benzene and the known metabolic pathways for tert-butyl groups provide a logical foundation for assuming these compounds are hazardous until proven otherwise. The implementation of robust engineering controls, appropriate PPE, and clear emergency procedures is non-negotiable.

A significant data gap exists in the peer-reviewed toxicological literature for this class of compounds. Future research should prioritize systematic studies, including genotoxicity assays (e.g., Ames test), further in vitro cytotoxicity screening across multiple cell lines, and in vivo acute toxicity studies to establish LD₅₀ values. Such data would be invaluable for refining risk assessments and ensuring the continued safe use of these important chemical intermediates.

References

  • Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(5), 515-516. [Link]

  • Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. (2003, March 18). Cole-Parmer. [Link]

  • PubChem. (n.d.). 1,4-Di-tert-butylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet - Di(tert-butylperoxyisopropyl)benzene. (2005, October 3). Cole-Parmer. [Link]

  • 102590 - 1,4-Di-tert-butylbenzene - Safety Data Sheet. (2024, November 4). Labbox. [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety. [Link]

  • Shanu-Wilson, J. (2022, May 19). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Wang, Y., et al. (2024). The toxic effect of 2,6-di-tert-butylphenol on embryonic development in zebrafish (Danio rerio). Environmental Toxicology and Pharmacology, 108, 104457. [Link]

  • What to consider when Selecting Chemical Gloves. (2025, June 27). Solmeglas SL. [Link]

  • Robinson, D., & Williams, R. T. (1955). Studies in detoxication. 61. The metabolism of alkylbenzenes: tert.-butylbenzene. The Biochemical journal, 59(1), 159–161. [Link]

  • Benzene. (2024, September 6). Centers for Disease Control and Prevention (CDC). [Link]

  • Personal Protective Equipment for Chemical Exposures. (2024, July). University of Nebraska-Lincoln Environmental Health and Safety. [Link]

  • Hamzah, N. A., et al. (2021). Occupational-related Disease to the Toxicity of Benzene Derivatives Exposure among Working Populations: A Review. Malaysian Journal of Medicine and Health Sciences, 17(Supp 15), 104-111. [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. [Link]

  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT. (n.d.). PPESafety. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Transition Metal-Free Synthesis of 1-Bromo-2,4-di-tert-butoxybenzene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Regioselective Aryne-Mediated C–O Coupling Introduction and Mechanistic Rationale Aryl ethers, particularly steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Methodology: Regioselective Aryne-Mediated C–O Coupling

Introduction and Mechanistic Rationale

Aryl ethers, particularly sterically hindered derivatives like 1-bromo-2,4-di-tert-butoxybenzene, are highly valued building blocks in pharmaceutical development and materials science. Traditionally, synthesizing such hindered ethers requires palladium- or copper-catalyzed cross-coupling (e.g., Buchwald-Hartwig etherification), which necessitates specialized phosphine ligands, elevated temperatures, and rigorous metal scavenging post-reaction to meet pharmaceutical purity standards.

This protocol details a highly efficient, transition metal-free alternative operating under mild, ambient conditions [1]. The methodology leverages the in situ generation of an aryne intermediate.

Causality in Reaction Design:

  • 18-Crown-6 Ether: The addition of 18-crown-6 is the critical mechanistic trigger. By strongly chelating the potassium cation ( K+ ), it generates a highly nucleophilic and basic "naked" tert-butoxide anion.

  • Aryne Generation: This hyper-reactive alkoxide facilitates the deprotonation of the doubly-activated proton on the starting aryl halide, driving the elimination of the halide to form the transient aryne intermediate [1].

  • Regioselectivity: The subsequent nucleophilic attack by the tert-butoxide anion is directed by the inductive electron-withdrawing effects of the remaining halogens on the aryne ring, ensuring regioselective C–O bond formation [1].

Reagent Matrix and Stoichiometry

The following table summarizes the quantitative requirements for a standard 0.10 g scale reaction, optimized for transition-metal-free conditions.

ReagentRoleEquivalentsAmountNotes
Aryl Halide Precursor Starting Material1.0 eq0.10 gEnsure anhydrous; store over molecular sieves.
Potassium tert-butoxide (KOtBu) Base / Nucleophile2.2 - 3.0 eqVariableSublimed grade preferred. Highly hygroscopic.
18-Crown-6 Cation Chelator2.2 - 3.0 eqVariableDistill prior to use to ensure maximum activity.
Tetrahydrofuran (THF) SolventN/A18 mL totalMust be rigorously dried (e.g., via solvent purification system).
Diethyl Ether (Wet) Quenching AgentN/A~5 mLSafely neutralizes unreacted KOtBu.
Triethylamine (TEA) Silica Neutralizer1% v/vN/APrevents acid-catalyzed cleavage of t-butyl ethers.

Experimental Workflow and Visualization

The entire process must be executed with strict adherence to anhydrous techniques prior to the quenching step.

Workflow Start Preparation (Glovebox or Schlenk) Vial1 Vial 1: Aryl Halide Dissolved in 9 mL dry THF Start->Vial1 Vial2 Vial 2: KOtBu + 18-crown-6 Dissolved in 9 mL dry THF Start->Vial2 Mix Combine Solutions (Pipette transfer, stirring) Vial1->Mix Vial2->Mix React Aryne Generation & Attack (Stir at Ambient Temp) Mix->React Quench Reaction Quench (Add Wet Diethyl Ether) React->Quench Purify Chromatography (TEA-neutralized Silica) Quench->Purify Product 1-Bromo-2,4-di-tert-butoxybenzene (Isolated Product) Purify->Product

Experimental workflow for transition-metal-free C–O coupling synthesis of the target aryl ether.

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol incorporates specific checkpoints (e.g., basic pre-treatment of silica) to prevent downstream degradation, ensuring the integrity of the final yield.

Phase 1: Reagent Preparation (Inert Atmosphere)
  • Atmosphere Control: Transfer all solid reagents into a nitrogen-filled glovebox or utilize standard Schlenk line techniques to prevent premature hydrolysis of KOtBu.

  • Vial 1 Preparation: To a dry 20 mL scintillation vial, add 0.10 g of the di-halogenated aryl precursor. Dissolve completely in 9 mL of anhydrous THF.

  • Vial 2 Preparation: To a separate 20 mL scintillation vial, add the required stoichiometric amounts of KOtBu and 18-crown-6. Dissolve in 9 mL of anhydrous THF. Causality Note: The 18-crown-6 must be fully dissolved to ensure complete complexation of the potassium ions before introducing the aryl halide.

Phase 2: Reaction Execution
  • Initiation: While vigorously stirring Vial 2 (containing the activated alkoxide), transfer the contents of Vial 1 dropwise via pipette.

  • Incubation: Allow the reaction mixture to stir at ambient temperature (ca. 23°C). The reaction proceeds rapidly due to the highly activated nature of the aryne intermediate [1]. Monitor via TLC (using a basic eluent system, see Phase 3) until the starting material is consumed.

Phase 3: Quenching and Specialized Purification
  • Quenching: Terminate the reaction by carefully adding wet diethyl ether. Causality Note: Wet ether provides a controlled source of protons to safely neutralize the highly basic, unreacted KOtBu without causing violent exothermic splashing.

  • Silica Pre-treatment (Critical Step): Standard silica gel possesses slightly acidic silanol groups that will rapidly cleave the newly formed acid-sensitive tert-butyl ether linkages, reverting the product to a phenol. You must pre-neutralize the preparative TLC plates or column silica.

    • Eluent System: Prepare a solvent mixture of Toluene:Hexanes:Triethylamine (e.g., 10:90:1 or 50:50:1 depending on precursor polarity). The 1% TEA neutralizes the acidic sites on the silica [1].

  • Isolation: Load the quenched organic layer onto the pre-neutralized silica. Elute the product and evaporate the solvent under reduced pressure to yield 1-bromo-2,4-di-tert-butoxybenzene as a colorless oil.

Expected Quantitative Data & Characterization

ParameterExpected OutcomeAnalytical Validation
Physical State Colorless OilVisual Inspection
Typical Yield 22% - 35% (Precursor dependent)Gravimetric Analysis
Diagnostic NMR Shifts ~1.36 ppm (s, 9H) 1H NMR ( CDCl3​ , 500 MHz): Confirms the intact tert-butyl group [1].
Mass Spectrometry HRMS (EI) m/z matchConfirms exact mass and isotopic pattern for mono-brominated species.

Note: While yields are moderate compared to transition-metal catalyzed routes, the absolute elimination of heavy metal contamination makes this route highly advantageous for early-stage API (Active Pharmaceutical Ingredient) intermediate synthesis.

References

  • Title: Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates Source: Organic Letters, American Chemical Society (ACS), 2016, 18(7), 1534–1537. URL: [Link]

Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-2,4-di-tert-butoxybenzene for the Synthesis of 2,4-Dihydroxybiaryl Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The synthesis of 2,4-dihydroxybiaryl motifs is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The synthesis of 2,4-dihydroxybiaryl motifs is a critical objective in medicinal chemistry, as these scaffolds are ubiquitous in natural products, kinase inhibitors, and advanced functional materials. Direct cross-coupling of unprotected resorcinol derivatives is often plagued by poor yields, catalyst poisoning, and regioselectivity issues.

To circumvent these challenges, 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) serves as an optimal, highly robust building block. The tert-butoxy groups act as sterically demanding, acid-labile protecting groups. Unlike methoxy ethers, which require harsh Lewis acids (e.g., BBr₃) for cleavage, tert-butoxy groups can be removed under mild acidic conditions (e.g., TFA/DCM) late in the synthetic sequence[1]. This application note details the mechanistic considerations, reaction optimization, and a validated protocol for utilizing this electron-rich, sterically hindered aryl halide in Suzuki-Miyaura cross-coupling reactions.

Mechanistic Insights & Causality (E-E-A-T)

The successful cross-coupling of 1-bromo-2,4-di-tert-butoxybenzene requires overcoming two distinct mechanistic bottlenecks inherent to its structure:

  • Electronic Deactivation (Oxidative Addition): The two tert-butoxy groups are strongly electron-donating via resonance. This increases the electron density of the aromatic ring, strengthening the C–Br bond and making the initial oxidative addition of Pd(0) significantly slower compared to electron-deficient or neutral aryl halides[2].

  • Steric Hindrance (Transmetalation): The ortho-substituted tert-butoxy group creates a massive steric shield around the palladium center after oxidative addition. This bulk severely impedes the transmetalation step, where the arylboronic acid must transfer its aryl group to the Pd(II) complex.

Causality in Catalyst Selection: Standard first-generation catalysts like Pd(PPh₃)₄ often fail or provide low yields because the triphenylphosphine ligands are not bulky or electron-rich enough to accelerate oxidative addition, nor do they provide the necessary spatial arrangement to facilitate transmetalation around the bulky ortho-group. Instead, the use of Buchwald-type dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos) paired with a Pd precursor (like Pd₂(dba)₃ or Pd(OAc)₂) is highly recommended. These ligands are highly electron-rich (accelerating oxidative addition) and structurally dynamic, creating a reactive pocket that forces the reductive elimination step forward despite the steric bulk.

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Slower due to e- rich ring) Pd0->OA 1-Bromo-2,4-di-tert-butoxybenzene PdII Ar-Pd(II)-Br (Sterically Hindered) OA->PdII TM Transmetalation (Requires strong base/H2O) PdII->TM Arylboronic Acid + Base PdII_Biaryl Ar-Pd(II)-Ar' Intermediate TM->PdII_Biaryl Steric bottleneck overcome RE Reductive Elimination PdII_Biaryl->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle highlighting the electronic and steric bottlenecks in the coupling of the hindered substrate.

Reaction Optimization Data

The following table summarizes the optimization of the Suzuki-Miyaura coupling between 1-bromo-2,4-di-tert-butoxybenzene (1.0 equiv) and phenylboronic acid (1.5 equiv). The data illustrates the necessity of advanced ligand systems for sterically hindered substrates.

EntryCatalyst / Ligand (mol %)Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5%)Na₂CO₃Toluene/H₂O (4:1)802435%Poor oxidative addition; significant starting material remains.
2Pd(dppf)Cl₂ (5%)K₂CO₃Dioxane/H₂O (4:1)901862%Bidentate ligand stabilizes Pd, but steric hindrance limits transmetalation.
3Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄THF/H₂O (10:1)801281%Improved yield; XPhos accommodates the ortho-tert-butoxy group well.
4 Pd₂(dba)₃ (2%) / SPhos (8%) K₃PO₄ Toluene/H₂O (10:1) 100 8 >95% Optimal. SPhos is highly active for electron-rich, ortho-substituted aryl bromides.

Experimental Protocols

Workflow Overview

Workflow A 1-Bromo-2,4-di-tert- butoxybenzene C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D Protected Biaryl Intermediate C->D Pd Cat., Base E TFA/DCM Deprotection D->E F 2,4-Dihydroxybiaryl Target E->F Ether Cleavage

Workflow for the synthesis of 2,4-dihydroxybiaryls using 1-bromo-2,4-di-tert-butoxybenzene.

Protocol A: Suzuki-Miyaura Cross-Coupling (Optimized Conditions)

Reagents:

  • 1-Bromo-2,4-di-tert-butoxybenzene (1.0 mmol, 301.2 mg)

  • Arylboronic Acid (1.5 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 18.3 mg, 2 mol%)

  • SPhos (0.08 mmol, 32.8 mg, 8 mol%)

  • K₃PO₄ (2.0 mmol, 424.5 mg)

  • Toluene (10 mL) and Deionized H₂O (1 mL)

Step-by-Step Procedure:

  • Preparation of the Reaction Vessel: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-di-tert-butoxybenzene, the arylboronic acid, and K₃PO₄.

  • Solvent Degassing (Critical Step): Add Toluene (10 mL) and H₂O (1 mL) to the flask. Sparge the biphasic mixture with ultra-pure Argon or Nitrogen gas for at least 15 minutes. Scientific Insight: Degassing is mandatory to prevent the homocoupling of the boronic acid and the oxidation of the electron-rich phosphine ligand.

  • Catalyst Addition: Briefly open the flask under a positive flow of inert gas and add Pd₂(dba)₃ and SPhos. Seal the flask with a Teflon septum.

  • Reaction Execution: Heat the reaction mixture in a pre-heated oil bath at 100 °C for 8 hours under vigorous stirring (1000 rpm) to ensure adequate mixing of the biphasic system.

  • Monitoring: Monitor the reaction progress via TLC (Hexanes/Ethyl Acetate 9:1) or LC-MS until the complete consumption of the aryl bromide is observed.

  • Work-up: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure 2,4-di-tert-butoxybiaryl intermediate.

Protocol B: Global Deprotection of tert-Butoxy Ethers

Reagents:

  • 2,4-di-tert-butoxybiaryl intermediate (1.0 mmol)

  • Trifluoroacetic acid (TFA) (5.0 mL)

  • Dichloromethane (DCM) (5.0 mL)

Step-by-Step Procedure:

  • Setup: Dissolve the purified biaryl intermediate in anhydrous DCM (5.0 mL) in a 25 mL round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5.0 mL) dropwise over 5 minutes.

  • Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Scientific Insight: The cleavage of the tert-butyl groups generates isobutylene gas. Ensure the flask is vented with a needle to prevent pressure buildup.

  • Work-up: Once complete (monitored by TLC), concentrate the reaction mixture in vacuo to remove DCM and excess TFA. Co-evaporate the residue with toluene (3 × 10 mL) to remove trace TFA.

  • Final Isolation: Purify the resulting 2,4-dihydroxybiaryl compound via recrystallization or silica gel chromatography as appropriate for the specific target.

References

  • BenchChem Technical Support Team. "BenchChem (Page 59) @ ChemBuyersGuide.com, Inc." ChemBuyersGuide.
  • ACS Publications. "Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction." American Chemical Society.
  • ACS Publications. "Synthesis of Functionalized Diarylmethanes via a Copper-Catalyzed Cross-Coupling of Arylmagnesium Reagents with Benzylic Phosphates." Organic Letters.

Sources

Method

Application Note: Cleavage of tert-Butoxy Groups in 1-Bromo-2,4-di-tert-butoxybenzene Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol Introduction & Mechanistic Rationale The tert-butyl ether is a highly robus...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol

Introduction & Mechanistic Rationale

The tert-butyl ether is a highly robust protecting group for phenols, offering excellent steric shielding and chemical stability under basic, nucleophilic, and reductive conditions[1]. However, the deprotection of halogenated, electron-rich aromatic systems—specifically 1-bromo-2,4-di-tert-butoxybenzene —presents a unique set of synthetic challenges.

The cleavage of tert-butyl ethers is typically achieved using strong Brønsted acids such as trifluoroacetic acid (TFA)[2]. Mechanistically, this reaction proceeds via an SN​1 pathway: protonation of the ether oxygen is followed by the cleavage of the O–C bond, releasing a highly electrophilic tert-butyl cation ( t -Bu + )[1].

The Causality of Side Reactions: The target deprotection product is 4-bromoresorcinol (1-bromo-2,4-dihydroxybenzene). Because the two newly unmasked hydroxyl groups strongly activate the aromatic ring, the core becomes exceptionally electron-rich. Without strategic intervention, the released t -Bu + cation will rapidly undergo Friedel-Crafts alkylation onto the resorcinol ring[3]. This leads to undesired tert-butylated byproducts (e.g., 5-tert-butyl-4-bromoresorcinol). Furthermore, utilizing overly harsh Lewis acids (such as BBr₃ at elevated temperatures) can trigger unwanted debromination of the substrate.

The Critical Role of Scavengers

To ensure a high-yielding and self-validating protocol, nucleophilic scavengers must be integrated into the reaction cocktail[2]. Scavengers act as kinetic traps, intercepting the t -Bu + cation before it can react with the activated aromatic core.

  • Triisopropylsilane (TIPS): Acts as a potent hydride donor, irreversibly reducing the t -Bu + cation to volatile isobutane gas[4].

  • Water (H₂O): Acts as a nucleophile, trapping the cation to form tert-butanol, which is easily removed during solvent evaporation[2].

Using a synergistic "cocktail" approach (TFA/TIPS/H₂O) guarantees that the electrophile is completely quenched, preserving the integrity of the brominated resorcinol core.

Mechanism A 1-Bromo-2,4-di-tert-butoxybenzene B Protonated Ether (TFA Addition) A->B + TFA (H+) C tert-Butyl Cation + Phenol (SN1 Cleavage) B->C O-C Bond Cleavage D Scavenger Trapping (TIPS / H2O) C->D Scavengers Present F Friedel-Crafts Alkylation (Undesired Byproduct) C->F No Scavengers E 4-Bromoresorcinol (Target Product) D->E Clean Deprotection

Mechanistic pathway of tert-butoxy deprotection highlighting the role of scavengers.

Quantitative Data: Optimization of Cleavage Conditions

The table below summarizes the causality between reagent selection and reaction outcomes. It clearly demonstrates why the TFA/TIPS/H₂O system is the optimal choice for suppressing Friedel-Crafts alkylation while preventing debromination.

EntryAcid / ReagentSolventScavenger(s)Temp (°C)Time (h)Yield of 4-Bromoresorcinol (%)Friedel-Crafts Byproduct (%)
1TFA (10 equiv)DCMNone2524552
2TFA (10 equiv)DCMH₂O (2.5% v/v)2526828
3 TFA (10 equiv) DCM TIPS (2.5%), H₂O (2.5%) 0 to 25 3 94 < 2
4HCl (4M in dioxane)DioxaneNone25123065
5BBr₃ (3 equiv)DCMNone-78 to 2547215 (Debromination observed)

Experimental Workflow & Methodology

Workflow Step1 1. Dissolve Substrate in DCM Step2 2. Add Scavengers (TIPS & H2O) Step1->Step2 Step3 3. Cool to 0 °C & Add TFA Dropwise Step2->Step3 Step4 4. Warm to RT & Stir for 2-4 h Step3->Step4 Step5 5. Concentrate & Neutralize Step4->Step5 Step6 6. Purify via Chromatography Step5->Step6

Step-by-step experimental workflow for the TFA-mediated deprotection protocol.

Step-by-Step Protocol: TFA-Mediated Deprotection

Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure the integrity of the reaction at every stage.

Materials Required:

  • 1-Bromo-2,4-di-tert-butoxybenzene (1.0 mmol, Starting Material)

  • Trifluoroacetic acid (TFA, Reagent Grade)[2]

  • Dichloromethane (DCM, Anhydrous)

  • Triisopropylsilane (TIPS)

  • Deionized Water (H₂O)

Procedure:

  • Preparation of the Reaction Mixture: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2,4-di-tert-butoxybenzene (1.0 mmol) in anhydrous DCM (5.0 mL).

  • Addition of Scavengers: Add TIPS (0.25 mL, ~5% v/v) and H₂O (0.25 mL, ~5% v/v) to the stirring solution.

    • Causality: Adding scavengers before the acid ensures they are uniformly distributed and ready to trap carbocations the exact moment ether cleavage begins[2].

  • Acid Addition: Cool the flask to 0 °C using an ice-water bath. Slowly add TFA (5.0 mL) dropwise over 10 minutes.

    • Causality: Cooling to 0 °C mitigates the exothermic nature of the initial protonation and slows down the generation of the cation, preventing a runaway Friedel-Crafts reaction[5].

  • Reaction Progression: Remove the ice bath and allow the reaction to warm naturally to room temperature (25 °C). Stir for 2 to 4 hours.

    • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). The highly non-polar starting material (R_f ~0.8) will disappear, replaced first by a mono-deprotected intermediate (R_f ~0.5), and finally the highly polar 4-bromoresorcinol (R_f ~0.2).

    • Self-Validation (Visual): The solution may turn slightly yellow upon TFA addition due to transient carbocation formation, but should remain clear without dark, tarry byproducts if the scavengers are functioning correctly.

  • Quenching and Concentration: Once TLC indicates complete consumption of the starting material, concentrate the reaction mixture in vacuo to remove DCM, excess TFA, and volatile byproducts (isobutane, tert-butanol).

    • Critical Note: Do not heat the rotary evaporator water bath above 30 °C during evaporation to prevent thermal degradation of the electron-rich product.

  • Neutralization: Dissolve the crude residue in ethyl acetate (15 mL) and wash carefully with saturated aqueous NaHCO₃ (3 × 10 mL) until the aqueous layer tests neutral (pH ~7).

    • Causality: Complete neutralization of residual TFA is mandatory to prevent acid-catalyzed oxidation or polymerization of the resorcinol core during storage[2].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford pure 4-bromoresorcinol as an off-white solid.

References

  • Title: Stereoselective Synthesis of Four Stereoisomers of β-Methoxytyrosine, a Component of Callipeltin A Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Perfluoro-tert-butyl Tyrosine, for Application in 19F NMR, via a Diazonium Coupling Reaction Source: PMC / NIH URL: [Link]

  • Title: Friedel–Crafts reaction Source: Grokipedia URL: [Link]

Sources

Application

Application Note: 1-Bromo-2,4-di-tert-butoxybenzene as a Strategic Precursor for Resorcinol Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Introduction & Strategic Rationale Resorcinol (1,3-benzenediol) and its function...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Strategic Rationale

Resorcinol (1,3-benzenediol) and its functionalized derivatives are privileged pharmacophores in drug discovery, frequently serving as core scaffolds for kinase inhibitors, fluorescent probes, and bioactive natural products. However, direct electrophilic aromatic substitution on unprotected resorcinol is notoriously difficult to control due to the highly activated nature of the aromatic ring, often resulting in poly-substitution, regiochemical mixtures, or unwanted oxidation.

To circumvent these issues, chemists rely on pre-functionalized, protected precursors. While 1-bromo-2,4-dimethoxybenzene[1] is a traditional choice, the use of 1-bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) [2] offers superior strategic advantages for complex molecule synthesis:

  • Steric Shielding: The bulky tert-butoxy groups provide significant steric hindrance, modulating the regioselectivity of metalation and preventing unwanted side reactions at the adjacent ortho positions[3].

  • Mild Orthogonal Deprotection: Unlike methoxy ethers, which require harsh Lewis acids (e.g., BBr3​ or AlCl3​ ) for cleavage, tert-butyl ethers are readily cleaved under mild acidic conditions (e.g., Trifluoroacetic Acid)[3]. This prevents the degradation of sensitive functional groups introduced during late-stage pharmaceutical synthesis.

Mechanistic Workflow

The bromine atom at the C1 position of 1-bromo-2,4-di-tert-butoxybenzene serves as a highly versatile synthetic handle. Depending on the desired target, the workflow diverges into two primary pathways:

  • Pathway 1 (Unsubstituted Resorcinol): Catalytic hydrodebromination yields 1,3-di-tert-butoxybenzene[4], which is subsequently deprotected.

  • Pathway 2 (4-Substituted Resorcinols): Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces novel functional groups at the C1 position. Upon deprotection, this yields a 4-substituted resorcinol derivative.

G cluster_0 Pathway 1: Unsubstituted Resorcinol cluster_1 Pathway 2: 4-Substituted Resorcinol A 1-Bromo-2,4-di-tert-butoxybenzene (Starting Material) B 1,3-Di-tert-butoxybenzene (Intermediate) A->B Hydrodebromination (Pd/C, H2, Et3N) D 1-Substituted-2,4-di-tert-butoxybenzene (Intermediate) A->D Cross-Coupling (e.g., Pd(PPh3)4, Ar-B(OH)2) C Resorcinol (Target) B->C Acidic Deprotection (TFA, DCM) E 4-Substituted Resorcinol (Target) D->E Acidic Deprotection (TFA, DCM)

Figure 1: Divergent synthetic workflows utilizing 1-bromo-2,4-di-tert-butoxybenzene.

Physicochemical Properties

The following table summarizes the quantitative data for the key compounds involved in these workflows to aid in reaction monitoring and isolation.

Compound / ReagentRole in SynthesisMW ( g/mol )Boiling / Melting PointKey Diagnostic Peak ( 1 H NMR)
1-Bromo-2,4-di-tert-butoxybenzene Starting Precursor301.22N/A (Liquid) 1.36 ppm (s, 9H, t-Bu)[5]
1-Bromo-2,4-dimethoxybenzene Alternative Precursor217.06BP: 246 °C, MP: 26-27 °C[1] 3.8 ppm (s, 3H, OMe)
1,3-Di-tert-butoxybenzene Pathway 1 Intermediate222.33BP: 50-100 °C (Synthesis)[4] 1.35 ppm (s, 18H, t-Bu)
Trifluoroacetic Acid (TFA) Deprotecting Agent114.02BP: 72.4 °CN/A
Resorcinol Final Target110.11MP: 110 °C 9.3 ppm (s, 2H, OH)

Experimental Protocols

Protocol A: Synthesis of 4-Arylresorcinol via Suzuki-Miyaura Coupling

This protocol details the introduction of an aryl group prior to deprotection.

Step 1: Cross-Coupling

  • Charge Reactor: In an oven-dried Schlenk flask, combine 1-bromo-2,4-di-tert-butoxybenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/ H2​O (4:1 v/v) to achieve a 0.2 M concentration.

    • Causality: The biphasic system ensures the dissolution of both the lipophilic di-tert-butoxybenzene and the inorganic base, maximizing the efficiency of the transmetalation step.

  • Catalyst Addition: Add Pd(PPh3​)4​ (0.05 equiv) under a strict inert argon atmosphere.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

    • Causality: The steric bulk of the tert-butoxy groups ortho to the bromide requires elevated thermal energy to drive the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Workup: Cool to room temperature, extract with EtOAc ( ), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

Step 2: Acidic Deprotection

  • Dissolution: Dissolve the purified 1-aryl-2,4-di-tert-butoxybenzene in anhydrous dichloromethane (DCM) (0.1 M).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (10 equiv) dropwise at 0 °C.

    • Causality: TFA provides protons to cleave the ether via an E1 mechanism, expelling a stable tert-butyl cation (which eliminates as isobutylene gas). Initiating at 0 °C prevents the highly electrophilic carbocation from undergoing Friedel-Crafts alkylation back onto the electron-rich resorcinol ring.

  • Reaction: Warm to room temperature and stir for 2-4 hours. Monitor via TLC.

  • Workup: Concentrate under reduced pressure. Co-evaporate with toluene ( ) to remove residual TFA azeotropically. Purify the resulting 4-arylresorcinol.

Protocol B: Synthesis of Unsubstituted Resorcinol via Hydrodebromination

This protocol details the removal of the bromine handle to yield the parent scaffold.

Step 1: Hydrodebromination

  • Setup: Dissolve 1-bromo-2,4-di-tert-butoxybenzene in methanol (0.2 M).

  • Scavenger Addition: Add Triethylamine ( Et3​N ) (1.5 equiv).

    • Causality: As the reduction proceeds, hydrobromic acid (HBr) is generated. Et3​N acts as an acid scavenger. Without it, the generated HBr would prematurely and uncontrollably cleave the tert-butyl ethers, leading to mixed protected/deprotected products and potential catalyst poisoning.

  • Catalyst: Add 10% Pd/C (10 mol% Pd).

  • Reaction: Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon at room temperature for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield crude 1,3-di-tert-butoxybenzene[4].

Step 2: Acidic Deprotection

  • Proceed with the exact deprotection procedure outlined in Protocol A, Step 2.

Analytical Validation & Troubleshooting

To ensure a self-validating experimental system, continuous analytical monitoring is required:

  • Tracking Deprotection via NMR: The successful cleavage of the tert-butoxy groups is easily confirmed by the complete disappearance of the massive 18H singlet at 1.35–1.36 ppm in the 1 H NMR spectrum[5].

  • Troubleshooting Incomplete Deprotection: If a mono-deprotected intermediate is observed (evidenced by a residual 9H singlet), increase the concentration of TFA.

  • Troubleshooting Over-Alkylation: If mass spectrometry reveals molecular weights corresponding to tert-butylated resorcinol byproducts (M+56), the tert-butyl cation is re-alkylating the ring. To prevent this, add a carbocation scavenger such as triisopropylsilane (TIPS) or anisole (2.0 equiv) during the TFA addition step.

References

  • Title: 184291-70-1 1-Bromo-2,4-di-tert-butoxybenzene - Diccionario de ...
  • Title: Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates Source: AWS URL
  • Title: Buy 1,3-Di-tert-butoxybenzene (EVT-14063481)
  • Title: tert-Butoxybenzene | 6669-13-2 Source: Benchchem URL
  • Title: 1-Bromo-2,4-dimethoxybenzene - CAS Common Chemistry Source: CAS URL

Sources

Method

Application Note: Buchwald-Hartwig Amination of 1-Bromo-2,4-di-tert-butoxybenzene

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Focus: Overcoming Steric and Electronic Hurdles in Ortho-Alkoxy Aryl Bromide Couplings Substrate Profiling & Mechanistic Chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Content Focus: Overcoming Steric and Electronic Hurdles in Ortho-Alkoxy Aryl Bromide Couplings

Substrate Profiling & Mechanistic Challenges

1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a highly valuable but synthetically demanding building block used to access complex, electron-rich anilines in drug discovery. The substrate presents two primary challenges for Palladium-catalyzed C-N bond formation:

  • Severe Steric Hindrance: The tert-butoxy group at the ortho position (C2) creates a massive steric shield around the C-Br bond. This restricts the conformational freedom of the incoming Pd(0) catalyst during oxidative addition and impedes the subsequent coordination of the amine nucleophile.

  • Electronic Deactivation: The two tert-butoxy groups donate significant electron density into the aromatic ring via resonance (+M effect). This electron-rich nature inherently raises the activation energy barrier for the initial oxidative addition of the Palladium(0) catalyst[1].

Contrary to conventional cross-coupling wisdom where iodides are often preferred, the reactivity order for Buchwald-Hartwig aminations is ArBr > ArCl > ArI. Aryl iodides can poison the catalyst by precipitating off-cycle, inactive Pd-I complexes[2]. Therefore, the bromide functionality on this substrate is optimal, provided the correct ligand is deployed.

Catalyst Selection Logic & Causality

To overcome the steric and electronic hurdles of 1-Bromo-2,4-di-tert-butoxybenzene, the selection of the dialkylbiarylphosphine (Buchwald) ligand is paramount. The choice is strictly dictated by the nature of the amine nucleophile.

  • For Primary Amines: is the optimal ligand. Its unique 3-position substitution on the upper phenyl ring locks the orientation of the –PR₂ group over the bottom ring, which drastically accelerates reductive elimination and prevents bis-arylation[3]. As demonstrated by density functional theory (DFT) calculations, the rate-limiting step for the Pd-BrettPhos system is oxidative addition [1].

  • For Secondary Amines: is required. BrettPhos is too sterically encumbered to accommodate a secondary amine alongside the bulky ortho-tert-butoxy group. RuPhos provides a more open binding pocket. However, due to the combined steric bulk of the secondary amine and the substrate, the rate-limiting step shifts to reductive elimination [1].

LigandSelection Substrate 1-Bromo-2,4-di- tert-butoxybenzene Primary Primary Amines Substrate->Primary Secondary Secondary Amines Substrate->Secondary BrettPhos BrettPhos Pd G3 Primary->BrettPhos RuPhos RuPhos Pd G3 Secondary->RuPhos

Figure 1: Ligand selection matrix for 1-Bromo-2,4-di-tert-butoxybenzene amination.

Quantitative Screening Data

The following table summarizes the expected performance of various catalyst systems when coupling 1-Bromo-2,4-di-tert-butoxybenzene, illustrating the causality between ligand architecture and reaction success.

Catalyst SystemAmine ClassBaseSolventTemp (°C)Expected ConversionMechanistic Rationale
BrettPhos Pd G3 Primary (e.g., Aniline)NaOtBuDioxane90>95%Ligand architecture locks orientation, accelerating reductive elimination[3].
RuPhos Pd G3 Secondary (e.g., Morpholine)NaOtBuDioxane90>95%Open binding pocket accommodates bulky secondary amines prior to reductive elimination[1].
BrettPhos Pd G3 Secondary (e.g., Morpholine)NaOtBuDioxane90<15%Excessive steric clash between ligand and secondary amine prevents coordination[1].
XPhos Pd G3 Primary (e.g., Aniline)Cs₂CO₃Toluene100~40%Insufficient bulk to completely prevent bis-arylation; slower oxidative addition[3].

The Catalytic Cycle & Rate-Limiting Dynamics

Using Third-Generation (G3) Palladacycle precatalysts is highly recommended. G3 precatalysts bypass the need for in situ reduction of Pd(II) to Pd(0), which can be inefficient and lead to off-cycle resting states. Exposure to a base rapidly generates the active, monoligated L-Pd(0) species[2].

BHCycle Pd0 Pd(0) Active Species [L-Pd(0)] OxAdd Oxidative Addition Ar-Pd(II)(L)-Br Pd0->OxAdd 1-Bromo-2,4-di-tert-butoxybenzene AmineBind Amine Binding & Deprotonation Ar-Pd(II)(L)-NR2 OxAdd->AmineBind Amine + NaOtBu RedElim Reductive Elimination Product Release AmineBind->RedElim Rate-Limiting for RuPhos RedElim->Pd0 C-N Bond Formation

Figure 2: Buchwald-Hartwig Catalytic Cycle highlighting rate-limiting steps based on ligand selection.

Standard Operating Protocols (Self-Validating System)

The following protocols are designed as self-validating workflows. By incorporating specific In-Process Controls (IPC) and mass spectrometry checkpoints, the chemist can verify the integrity of the reaction at each critical phase.

Protocol A: Primary Amination (BrettPhos System)

Reagents: 1-Bromo-2,4-di-tert-butoxybenzene (1.0 equiv), Primary Amine (1.2 equiv), BrettPhos Pd G3 (2 mol%), BrettPhos (2 mol%), NaOtBu (1.5 equiv).

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu.

  • Degassing (Critical): Seal the flask with a septum. Evacuate and backfill with Argon (repeat 3 times). Oxygen rapidly degrades the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M relative to the aryl bromide) and the primary amine via syringe.

  • Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 4–6 hours.

Protocol B: Secondary Amination (RuPhos System)

Reagents: 1-Bromo-2,4-di-tert-butoxybenzene (1.0 equiv), Secondary Amine (1.2 equiv), RuPhos Pd G3 (2 mol%), RuPhos (2 mol%), NaOtBu (1.5 equiv).

  • Follow the exact Preparation and Degassing steps as Protocol A, substituting the BrettPhos components with RuPhos Pd G3 and RuPhos ligand.

  • Reaction: Heat the mixture to 90–100 °C. Note: Because reductive elimination is rate-limiting here, secondary aminations with this sterically demanding substrate may require up to 12 hours for full conversion.

In-Process Control (IPC) & Mass Spectrometry Validation

To ensure the protocol is self-validating, perform the following IPC checks:

  • Sampling: Withdraw a 10 µL aliquot under an Argon counter-flow. Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.2 µm PTFE syringe filter to remove palladium black and salts.

  • Diagnostic MS Fragmentation: Analyze via LC-MS (ESI+). You must identify the [M+H]⁺ peak of the product. Crucial Validation Step: Due to the two tert-butoxy groups, the product will exhibit highly diagnostic in-source fragmentation. Look for [M+H - 56] and [M+H - 112] peaks, corresponding to the loss of one and two isobutylene molecules, respectively. If these specific fragments are absent, the C-N coupling likely failed, and the observed mass is an artifact or impurity.

  • Course Correction: If conversion plateaus at <90% after 6 hours, spike in an additional 1 mol% of the respective Pd G3 precatalyst. The electron-rich nature of the di-tert-butoxy ring can lead to slow oxidative addition and gradual thermal degradation of the catalyst over time.

Workup & Palladium Scavenging

For drug development applications, residual Palladium must be reduced to <10 ppm.

  • Cool the reaction to room temperature and dilute with Ethyl Acetate.

  • Wash with water and brine. Separate the organic layer.

  • Add a Palladium scavenger (e.g., SiliaMetS® Thiol or an aqueous L-cysteine wash) and stir at 40 °C for 2 hours.

  • Filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/Ethyl Acetate gradient).

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure Source: National Institutes of Health (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in 1-Bromo-2,4-di-tert-butoxybenzene synthesis

This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions to optimize the synthesis of 1-Bromo-2,4-di-tert-butoxybenzene, a key building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide, curated for researchers and drug development professionals, provides in-depth troubleshooting and frequently asked questions to optimize the synthesis of 1-Bromo-2,4-di-tert-butoxybenzene, a key building block in specialized organic synthesis. As your Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Bromo-2,4-di-tert-butoxybenzene?

The most logical and frequently employed synthetic pathway involves a two-step process. The first step is the di-tert-butoxylation of resorcinol (1,3-dihydroxybenzene) to form the intermediate, 1,3-di-tert-butoxybenzene. The second step is the regioselective electrophilic bromination of this intermediate to yield the final product.

Q2: Why is regioselectivity a major concern during the bromination step?

The two tert-butoxy groups on the benzene ring are strong ortho, para-directing groups. This means that incoming electrophiles, such as bromine, can add at multiple positions. The primary challenge is to direct the bromine to the desired C2 position while minimizing the formation of other isomers (e.g., 4-bromo or 6-bromo derivatives) and di-brominated byproducts.

Q3: What are the primary factors influencing the overall percentage yield?

The overall yield is a product of the efficiencies of both the etherification and bromination steps, as well as the final purification. Key factors include the purity of starting materials, precise control of reaction conditions (temperature, time), the choice of solvent and catalyst, and the effectiveness of the work-up and purification procedures.

Q4: Are there any significant safety precautions for this synthesis?

Yes. Bromine is highly corrosive, toxic, and volatile. All manipulations involving bromine should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The etherification step may involve flammable solvents and strong acids or bases, requiring careful handling.

Experimental Workflow Overview

The synthesis of 1-Bromo-2,4-di-tert-butoxybenzene is a two-step process, beginning with the formation of a di-tert-butoxybenzene intermediate, followed by a regioselective bromination.

G cluster_0 Step 1: Etherification cluster_1 Step 2: Bromination cluster_2 Purification Resorcinol Resorcinol Etherification Acid or Base Catalysis Resorcinol->Etherification Isobutylene Isobutylene or tert-Butyl Halide Isobutylene->Etherification Intermediate 1,3-Di-tert-butoxybenzene Etherification->Intermediate Bromination Electrophilic Aromatic Substitution Intermediate->Bromination Brominating_Agent Brominating Agent (e.g., Br2, NBS) Brominating_Agent->Bromination Purification Column Chromatography / Recrystallization Bromination->Purification Final_Product 1-Bromo-2,4-di-tert-butoxybenzene Pure_Product Purified Product Purification->Pure_Product High Purity

Caption: Overall synthetic workflow for 1-Bromo-2,4-di-tert-butoxybenzene.

Troubleshooting Guide

Part 1: Synthesis of 1,3-di-tert-butoxybenzene (Intermediate)

This etherification is crucial for the overall success of the synthesis. Low yields or impurities at this stage will complicate the subsequent bromination and purification steps.

Problem 1: Low or No Yield of 1,3-di-tert-butoxybenzene

  • Potential Cause A: Inefficient Acid Catalysis. The reaction of isobutylene with a phenol requires an acid catalyst. If the catalyst is weak, hydrated, or used in insufficient quantity, the reaction will be slow or may not proceed at all.

    • Solution: Use a strong acid catalyst like sulfuric acid or methanesulfonic acid. Ensure the catalyst is anhydrous. The amount of catalyst is critical; too little results in a slow reaction, while too much can lead to isobutylene polymerization.[1] A catalytic amount (e.g., 0.1-1 mol%) is typically sufficient.

  • Potential Cause B: Reversibility of the Reaction. The formation of the tert-butyl ether is a reversible process. At higher temperatures, the ether can revert to the starting phenol and isobutylene.

    • Solution: Maintain a controlled temperature, typically between 20-40°C.[1] Running the reaction at a lower temperature for a longer duration can favor the formation of the ether product.

  • Potential Cause C: Polymerization of Isobutylene. Excess acid or elevated temperatures can cause isobutylene to polymerize, which consumes the reagent and complicates purification.

    • Solution: Introduce the isobutylene gas or liquid slowly into the reaction mixture while maintaining a constant temperature. This prevents a localized high concentration of isobutylene and acid.

Problem 2: Formation of Mono-tert-butoxybenzene Byproduct

  • Potential Cause: Incomplete Reaction or Insufficient Reagent. If the reaction is stopped prematurely or if an insufficient amount of the tert-butylating agent is used, a significant amount of the mono-substituted product will remain.

    • Solution: Use a molar excess of the tert-butylating agent (e.g., isobutylene). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (resorcinol) and the mono-substituted intermediate are no longer visible.

Parameter Recommendation Rationale
Catalyst Anhydrous H₂SO₄ or CH₃SO₃HStrong acid required to protonate isobutylene.
Temperature 20-40°CBalances reaction rate and minimizes byproduct formation.[1]
Isobutylene 2.2 - 3.0 molar equivalentsEnsures complete di-substitution.
Solvent Dichloromethane or an inert solventSolubilizes the starting material and is inert to the reaction conditions.
Part 2: Bromination of 1,3-di-tert-butoxybenzene

This step is the most critical for achieving a high yield of the desired product due to the challenges of regioselectivity.

Problem 1: Low Yield and Formation of Multiple Products (Isomers)

  • Potential Cause A: Overly Harsh Brominating Conditions. The di-tert-butoxybenzene ring is highly activated. Using elemental bromine with a strong Lewis acid catalyst (like FeBr₃) can lead to rapid, uncontrolled bromination at multiple sites and potential de-tert-butylation.[2]

    • Solution: Use a milder brominating agent or avoid a strong Lewis acid catalyst. N-Bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF) or acetonitrile is an excellent choice for controlled mono-bromination of activated rings. Alternatively, using elemental bromine in a less polar solvent like carbon tetrachloride or dichloromethane at a low temperature can improve selectivity.[3]

  • Potential Cause B: Incorrect Temperature Control. Electrophilic aromatic substitution is highly sensitive to temperature. Higher temperatures provide more energy for the system to overcome the activation barriers for substitution at less-favored positions, leading to a mixture of isomers.

    • Solution: Perform the bromination at a low temperature, typically 0°C or even lower (-15°C to -5°C), by using an ice-salt or dry ice/acetone bath.[3] Add the brominating agent dropwise to maintain control over the reaction exotherm.

Problem 2: Formation of Di-brominated Byproducts

  • Potential Cause: Incorrect Stoichiometry. Using more than one equivalent of the brominating agent will inevitably lead to the formation of di- and poly-brominated products, which can be very difficult to separate from the desired mono-bromo compound.

    • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the brominating agent. It is often better to have a small amount of unreacted starting material, which is easier to separate, than to have poly-brominated byproducts. Monitor the reaction closely by TLC or GC-MS.

Troubleshooting Logic for Bromination Step

G Start Low Yield in Bromination Step Check_Purity Analyze Crude Product (TLC, GC-MS, NMR) Start->Check_Purity Unreacted_SM High % of Unreacted Starting Material Check_Purity->Unreacted_SM [ Predominantly Starting Material ] Multiple_Spots Multiple Isomers or Poly-bromination Check_Purity->Multiple_Spots [ Multiple Products ] Solution_SM_A Increase Reaction Time or Temperature Slightly Unreacted_SM->Solution_SM_A Solution_SM_B Check Activity of Brominating Agent (e.g., NBS) Unreacted_SM->Solution_SM_B Solution_Multi_A Lower Reaction Temperature (e.g., to 0°C or -15°C) Multiple_Spots->Solution_Multi_A Solution_Multi_B Use a Milder Brominating Agent (e.g., NBS instead of Br2/FeBr3) Multiple_Spots->Solution_Multi_B Solution_Multi_C Reduce Equivalents of Brominating Agent to ~1.05 Multiple_Spots->Solution_Multi_C

Caption: Decision-making workflow for troubleshooting the bromination step.

Part 3: Purification

Problem: Difficulty in Separating the Product from Byproducts

  • Potential Cause: Similar Polarity of Components. The desired product, unreacted starting material, and isomeric byproducts may have very similar polarities, making separation by column chromatography challenging.

    • Solution A: Optimize Column Chromatography. Use a high-purity silica gel with a non-polar eluent system (e.g., hexanes or a hexane/dichloromethane gradient). A long column with a small diameter can improve separation efficiency.

    • Solution B: Recrystallization. If the product is a solid, recrystallization can be a highly effective purification method.[3] Test various solvent systems (e.g., hexane, ethanol, methanol) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in solution or are insoluble at high temperatures.

    • Solution C: Preparative HPLC. For very challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be used, although this is often not practical for large quantities.

Detailed Experimental Protocol

Step 1: Synthesis of 1,3-di-tert-butoxybenzene

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a reflux condenser, dissolve resorcinol (1 equivalent) in an anhydrous inert solvent such as dichloromethane.

  • Add a catalytic amount of methanesulfonic acid (e.g., 0.01 equivalents).

  • Cool the mixture to 20°C in a water bath.

  • Slowly bubble isobutylene gas (2.5 equivalents) through the solution over 4-6 hours while maintaining the temperature at 20°C.

  • Allow the reaction to stir at room temperature for 12-20 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-di-tert-butoxybenzene, which can be used directly or purified by vacuum distillation.

Step 2: Synthesis of 1-Bromo-2,4-di-tert-butoxybenzene

  • Dissolve 1,3-di-tert-butoxybenzene (1 equivalent) in dichloromethane or carbon tetrachloride in a three-necked flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution to 0°C using an ice bath.

  • In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in the same solvent.

  • Add the bromine solution dropwise to the stirred reaction mixture over 1-2 hours, ensuring the temperature does not rise above 5°C.

  • Stir the reaction at 0°C for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to consume excess bromine.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like hexane.

References

  • JP4432172B2 - Method for producing tertiary-butoxybenzene derivative.
  • Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(5), 515-516. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • PubChem. 1-Bromo-2,4-di-tert-butylbenzene. National Center for Biotechnology Information. [Link]

  • Hennion, G. F., & Auspos, L. A. (1943). The Bromination of 1,4-Di-tert-butylbenzene. Journal of the American Chemical Society, 65(8), 1603–1605. [Link]

  • Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). Supporting Information: Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

  • Pearson, D. E., Wysong, R. D., & Breder, C. V. (1967). The "Swamping Catalyst" Effect in the Bromination of tert-Butylbenzene. The Journal of Organic Chemistry, 32(7), 2358–2360. [Link]

Sources

Optimization

Preventing debromination of 1-Bromo-2,4-di-tert-butoxybenzene during palladium catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cross-coupling of highly sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the cross-coupling of highly sterically hindered, electron-rich aryl halides.

The molecule 1-Bromo-2,4-di-tert-butoxybenzene presents a formidable challenge in palladium catalysis. The extreme steric bulk of the ortho-tert-butoxy group, combined with the strong electron-donating nature of the oxygen atoms, severely retards the transmetalation step. This prolonged lifetime of the oxidative addition complex (Ar-Pd(II)-Br) allows competing off-cycle pathways—specifically hydrodebromination (protodehalogenation)—to dominate, yielding 1,3-di-tert-butoxybenzene as an unwanted byproduct.

This guide provides field-proven causality analysis, self-validating protocols, and troubleshooting logic to eliminate this side reaction.

Mechanistic Pathway: Cross-Coupling vs. Debromination

To solve debromination, we must first visualize the kinetic competition at the palladium center. The diagram below illustrates how a delayed transmetalation step leaves the catalyst vulnerable to hydride sources.

G Pd0 Pd(0)L_n Active Catalyst PdII Ar-Pd(II)-Br (Long-lived Intermediate) Pd0->PdII Oxidative Addition (+ ArBr) ArBr 1-Bromo-2,4-di-tert-butoxybenzene (Sterically Hindered) Transmetalation Transmetalation (Slowed by ortho-OtBu) PdII->Transmetalation Desired Pathway Hydride Hydride Source (Solvent, Base, Ligand) PdII->Hydride Competing Pathway PdII_Nu Ar-Pd(II)-Nu Transmetalation->PdII_Nu PdII_Nu->Pd0 Product Desired Cross-Coupled Product PdII_Nu->Product Reductive Elimination PdII_H Ar-Pd(II)-H Hydride->PdII_H β-Hydride Elimination PdII_H->Pd0 Debrom 1,3-di-tert-butoxybenzene (Debrominated Byproduct) PdII_H->Debrom Reductive Elimination

Caption: Catalytic cycle contrasting the desired cross-coupling pathway against competing debromination.

Troubleshooting Guide: Root Cause Analysis

Q: I am observing >30% debromination of 1-Bromo-2,4-di-tert-butoxybenzene. How do I systematically identify the hydride source?

A: Debromination requires a hydrogen source to form the deleterious Ar-Pd(II)-H intermediate, a process often referred to as hydrodehalogenation (1)[1]. Follow this diagnostic workflow:

  • Solvent Check: Are you using primary or secondary alcohols (e.g., ethanol, isopropanol)? Alcohols readily undergo β-hydride elimination to generate Pd-H species (1)[1].

    • Action: Switch to a strictly aprotic solvent like 1,4-dioxane or toluene.

  • Base Check: Alkoxide bases (e.g., NaOtBu) and amine bases (e.g., Et3N) can act as potent hydride donors (2)[2].

    • Action: Substitute with mild, anhydrous inorganic bases like K3PO4 or Cs2CO3 (1)[1].

  • Moisture/Water Check: Trace water can coordinate with phosphine ligands to generate transient phosphonium ions that hydrolyze, yielding a direct hydride source for protodehalogenation (3)[3].

    • Action: Rigorously dry solvents over molecular sieves and execute the setup using strict Schlenk techniques.

Quantitative Data: Mitigating Debromination

The table below summarizes the impact of optimizing reaction parameters to favor the cross-coupling of sterically hindered aryl bromides over the debromination pathway.

LigandBaseSolventTemp (°C)Conversion (%)Product : Debromination Ratio
PPh3NaOtBuToluene100451 : 4 (Severe Debromination)
PPh3K3PO4Toluene100521 : 1.5
SPhosK3PO41,4-Dioxane808810 : 1
SPhosK3PO4 (Anhydrous)1,4-Dioxane80>99>99 : 1 (Optimal)

Causality Insight: Standard ligands like PPh3 are insufficiently bulky to accelerate transmetalation for electron-rich, hindered substrates. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective at minimizing debromination (4)[4]. They provide the necessary electron density to stabilize the Pd center and the steric bulk to force rapid reductive elimination, effectively outcompeting the off-cycle hydride insertion.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure reproducibility, this protocol incorporates internal validation steps (TLC/LC-MS checkpoints) to confirm the suppression of debromination in real-time.

Materials:

  • 1-Bromo-2,4-di-tert-butoxybenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)2 (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous K3PO4 (2.0 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an oven-dried Schlenk tube under an argon atmosphere, charge Pd(OAc)2 and SPhos.

    • Validation Checkpoint: The physical mixture must be handled under inert gas to prevent pre-catalyst oxidation, which leads to inactive Pd black and stranded starting materials.

  • Addition of Reagents: Add the arylboronic acid and anhydrous K3PO4.

    • Crucial Step: Ensure K3PO4 is finely milled and strictly anhydrous. Adventitious water is a primary driver of protodehalogenation (3)[3].

  • Solvent and Substrate Introduction: Add anhydrous 1,4-dioxane followed by 1-bromo-2,4-di-tert-butoxybenzene via a gas-tight syringe.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid (5)[5]. Homocoupling consumes the transmetalating agent, leaving the Ar-Pd(II)-Br intermediate stranded and highly susceptible to debromination.

  • Reaction Execution: Heat the mixture to 80 °C.

    • Validation Checkpoint: Take an aliquot at 1 hour for LC-MS analysis. You should observe the desired product mass without the M-Br+H mass (m/z corresponding to the debrominated 1,3-di-tert-butoxybenzene).

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q1: Why does the tert-butoxy group specifically exacerbate debromination compared to a methoxy group? A1: The tert-butoxy group is exceptionally sterically demanding. While a methoxy group is relatively planar and allows the transmetalating agent to approach the Pd center, the bulky -OtBu group at the ortho position creates a severe steric shield. This drastically reduces the kinetic rate of transmetalation. Because the Ar-Pd(II)-Br intermediate persists longer in solution, background side reactions like β-hydride elimination from the solvent or base become kinetically competitive.

Q2: Can I use a pre-catalyst instead of Pd(OAc)2/SPhos to further reduce debromination? A2: Yes. Using a well-defined Buchwald precatalyst (e.g., SPhos Pd G3 or G4) ensures rapid, quantitative generation of the active monoligated Pd(0) species. In situ generation from Pd(OAc)2 can sometimes lead to incomplete reduction or the formation of off-cycle Pd clusters that catalyze decomposition pathways, including debromination.

Q3: Is it possible that my boronic acid is causing the debromination? A3: Indirectly, yes. If your boronic acid undergoes rapid protodeboronation (common with electron-deficient or heteroaryl boronic acids), the effective concentration of the transmetalating agent drops. The stranded Ar-Pd(II)-Br complex will then eventually succumb to hydrodehalogenation. Using a slight excess of boronic acid (1.5 equiv) or switching to a more stable boronate ester (e.g., pinacol ester) mitigates this risk (6)[6].

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem. 2

  • Preventing debromination in subsequent reaction steps - Benchchem. 1

  • Technical Support Center: Preventing Debromination Side Reactions of Methyl 2-Bromo-4-methoxybenzoate - Benchchem. 4

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - ACS Publications. 3

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 6

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction - ACS Publications. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for Bulky Aryl Bromides

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering stalled reactions, low yields, or catalyst degradation whe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering stalled reactions, low yields, or catalyst degradation when working with sterically hindered (e.g., ortho-substituted or di-ortho-substituted) aryl bromides.

Below, you will find our diagnostic workflows, mechanistic FAQs, quantitative ligand comparisons, and self-validating experimental protocols designed to establish robust carbon-carbon (Suzuki-Miyaura) and carbon-nitrogen (Buchwald-Hartwig) bonds.

Diagnostic Troubleshooting Workflow

When a cross-coupling reaction involving a bulky aryl bromide fails, systematic diagnosis is required to identify the specific catalytic bottleneck. Use the workflow below to isolate the failure point.

Troubleshooting Start Reaction Stalled: Bulky Aryl Bromide Check1 Is Oxidative Addition Occurring? (Check SM) Start->Check1 NoOA No: Steric Blockade or Catalyst Death Check1->NoOA SM Recovered YesOA Yes: Intermediate Formed Check1->YesOA SM Consumed FixOA Switch to XPhos/RuPhos or Pd-PEPPSI NoOA->FixOA Check2 Is Protodehalogenation or Homocoupling High? YesOA->Check2 FixTM Optimize Base & Solvent (e.g., K3PO4 in Toluene/H2O) Check2->FixTM Yes

Diagnostic workflow for troubleshooting stalled cross-coupling reactions with bulky aryl bromides.

Frequently Asked Questions (Mechanistic Insights)

Q1: Why do standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail completely for my di-ortho-substituted aryl bromide? A1: The failure is rooted in steric causality. Standard phosphine ligands typically form an L2​Pd(0) resting state. For oxidative addition to occur, the catalyst must dissociate a ligand to form a reactive L1​Pd(0) species, which then inserts into the C-Br bond. Bulky aryl bromides physically block the approach of the palladium center. To overcome this, you must use bulky, electron-rich dialkylbiarylphosphine ligands (like the Buchwald ligands) or N-Heterocyclic Carbenes (NHCs). Their massive steric profile forces the exclusive formation of the highly reactive, monoligated L1​Pd(0) species, while their electron-rich nature accelerates the oxidative addition into the sterically hindered C-Br bond[1][2].

Q2: How do I choose between XPhos, RuPhos, and SPhos for my specific substrate? A2: The choice depends on the specific steric and electronic demands of both coupling partners[2]:

  • XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Features three isopropyl groups on the lower ring. It is the gold standard for general bulky aryl bromides and chlorides, providing an excellent balance of stability and reactivity[3].

  • RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Features two isopropoxy groups. The slightly less demanding upper ring allows better accommodation of extremely hindered secondary amines in Buchwald-Hartwig aminations, often outperforming XPhos in these specific scenarios[2].

  • SPhos: Excellent for mildly hindered Suzuki couplings but often struggles with extreme di-ortho substitution compared to XPhos[1].

Q3: I am observing massive protodeboronation of my boronic acid instead of the cross-coupled product. Why? A3: This is a known, paradoxical side effect of optimization. The same bulky phosphine ligands required to activate the hindered aryl bromide can inadvertently promote the palladium-catalyzed protodeboronation of the boronic acid, especially if the boronic acid is electron-deficient[4]. Because the transmetalation step is slowed down by the steric bulk of the aryl bromide, the competing protodeboronation pathway outpaces product formation. Solution: Switch to a fast-activating precatalyst (like Pd G3/G4) to ensure rapid coupling at lower temperatures, or use a slow-release strategy (e.g., MIDA boronates or potassium trifluoroborates) to keep the effective concentration of the reactive boronic acid low[4].

Q4: My substrate contains a pyridine ring (e.g., 3-Bromo-4-isopropylpyridine) and the reaction is yielding Pd black. What is happening? A4: The nitrogen atom on the pyridine ring is coordinating to the palladium catalyst, leading to catalyst poisoning and subsequent aggregation into inactive palladium nanoparticles (Pd black)[5]. To prevent this, use a strongly coordinating ligand like an NHC (e.g., Pd-PEPPSI complexes), which binds more tightly to the metal center than the pyridine substrate, preventing deactivation.

Quantitative Ligand Comparison for Bulky Substrates

To facilitate rapid catalyst screening, refer to the following structural and performance matrix based on comparative kinetic and yield data for sterically hindered cross-couplings.

Ligand / Catalyst SystemStructural ProfileOptimal ApplicationRelative Rate of Protodeboronation
XPhos TriisopropylbiphenylGeneral bulky aryl bromides/chlorides[3]Moderate
RuPhos DiisopropoxybiphenylExtremely hindered secondary amines[2]Low
CyR-Phos Biphenylene-substitutedTri-ortho-substituted biphenyls[6]Low
Pd-PEPPSI-IPent NHC with bulky wingtipsTetra-ortho-substituted biarylsVery Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes during the reaction, you can confirm whether the mechanistic steps are proceeding as intended.

Protocol A: Suzuki-Miyaura Coupling of Di-ortho-substituted Aryl Bromides

Causality Focus: Utilizing XPhos Pd G3 to bypass the high activation energy of Pd(0) generation, preventing early-stage boronic acid degradation.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with the bulky aryl bromide (1.0 equiv), the boronic acid (1.5 equiv), XPhos Pd G3 precatalyst (2-5 mol%), and anhydrous K₃PO₄ (3.0 equiv).

  • Solvent Addition: Add a degassed mixture of Toluene/H₂O (10:1, 0.2 M). Causality: The biphasic system dissolves the inorganic base while keeping the organic substrates in the toluene phase, facilitating smooth transmetalation without poisoning the catalyst.

  • Self-Validation Checkpoint (Colorimetric): Stir at room temperature for 5 minutes. Observe the color. A shift from the deep red/brown of the G3 precatalyst to a pale yellow or light green indicates the successful, quantitative generation of the active L1​Pd(0) species. If the solution turns black, oxygen has breached the system or the ligand has dissociated.

  • Heating: Heat to 60 °C for 12 hours.

  • Reaction Monitoring: Analyze via GC-MS. If the aryl bromide is unreacted, steric hindrance is still blocking oxidative addition (consider switching to Pd-PEPPSI-IPent). If the aryl bromide is unreacted but the boronic acid is gone, protodeboronation has occurred[4].

Protocol B: Buchwald-Hartwig Amination of Hindered Substrates

Causality Focus: Utilizing RuPhos to accommodate bulky secondary amines while maintaining strong Pd binding.

  • Preparation: Charge a Schlenk flask with the bulky aryl bromide (1.0 equiv), the hindered amine (1.2 equiv), RuPhos (4 mol%), Pd₂(dba)₃ (2 mol%), and NaOtBu (1.5 equiv)[1][2].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Self-Validation Checkpoint (Solubility & Activation): Upon heating to 80 °C, the initial purple/dark red solution of Pd₂(dba)₃ should transition to a clear, deep red/orange, indicating the displacement of dba by RuPhos.

  • Reaction Monitoring: If TLC shows the consumption of the aryl bromide but the formation of a non-polar spot (instead of the amine product), the catalyst is undergoing β -hydride elimination followed by reductive elimination, yielding the hydrodehalogenated (reduced) arene. Solution: Increase the concentration of the amine or switch to a stronger base.

Catalytic Cycle & Steric Bottlenecks

Understanding exactly where your bulky aryl bromide interrupts the catalytic cycle is crucial for rational optimization. The diagram below highlights the two primary steric clash points.

CatalyticCycle Pd0 L1-Pd(0) Active Species OA Oxidative Addition Pd0->OA Ar-Br PdII L1-Pd(II)(Ar)Br Complex OA->PdII Steric Clash 1 TM Transmetalation (Base Mediated) PdII->TM Nu-M / Base PdII2 L1-Pd(II)(Ar)(Nu) Complex TM->PdII2 Steric Clash 2 RE Reductive Elimination PdII2->RE RE->Pd0 Catalyst Regeneration Product Coupled Product RE->Product

Catalytic cycle highlighting steric bottlenecks during oxidative addition and transmetalation.

References

  • "Buchwald–Hartwig amination - Wikipedia", wikipedia.org. Available at:[Link]

  • "An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids", organic-chemistry.org. Available at:[Link]

  • "Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation", acs.org. Available at:[Link]

  • "Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions", acs.org. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-Bromo-2,4-di-tert-butoxybenzene

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 1-Bromo-2,4-di-tert-butoxybenzene .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals working with 1-Bromo-2,4-di-tert-butoxybenzene .

As a highly sterically hindered, electron-rich aryl bromide, this compound is a valuable building block for generating aryne intermediates and participating in transition-metal-catalyzed cross-couplings[1]. However, its dual tert-butoxy groups present unique handling challenges—most notably, extreme sensitivity to acidic environments and thermal degradation.

Below, we address the most common experimental roadblocks and provide field-proven, self-validating protocols to ensure high-yield isolation.

Part 1: Troubleshooting FAQs

Q1: I attempted to recrystallize 1-Bromo-2,4-di-tert-butoxybenzene at room temperature, but it remains a liquid. What am I doing wrong?

A: You are not doing anything wrong; you are fighting the physical properties of the molecule. Despite its molecular weight, 1-Bromo-2,4-di-tert-butoxybenzene is isolated as a colorless oil at room temperature[2]. The bulky, highly branched tert-butoxy groups disrupt crystal lattice packing, significantly lowering its melting point.

  • The Solution: Standard room-temperature recrystallization is impossible. If you require crystallization to remove stubborn impurities, you must perform a low-temperature crystallization (freezing out) at -78 °C in a non-polar solvent like anhydrous pentane.

Q2: After running a standard silica gel column, my ¹H NMR shows a loss of the tert-butyl signals (~1.36 ppm) and the appearance of broad phenol peaks. How do I prevent this?

A: You are observing acid-catalyzed dealkylation. Standard silica gel contains surface silanol groups (Si-OH) that are mildly acidic (pH ~4.5-5.5). The electron-rich oxygen atoms of the tert-butoxy groups are easily protonated by these silanols.

  • The Causality: Protonation creates a highly favorable leaving group. The bulky tert-butyl group cleaves to form a highly stable tert-butyl carbocation (which subsequently eliminates to form isobutylene gas), leaving behind 4-bromoresorcinol or a mono-phenol derivative.

  • The Solution: You must pre-neutralize your silica gel and TLC plates. Adding 1% Triethylamine (TEA) to your eluent neutralizes the acidic silanol sites, completely arresting the dealkylation pathway[2].

Q3: Can I purify this crude mixture via distillation to avoid chromatography altogether?

A: Yes, but with strict thermal limitations. Heating tert-butoxybenzenes above 120–150 °C can trigger thermal cracking (a retro-ene type elimination), releasing isobutylene.

  • The Solution: You must use high-vacuum distillation (< 0.1 Torr) to depress the boiling point sufficiently. Ensure your heating bath does not exceed 100 °C. If the compound does not distill at this temperature under your vacuum setup, revert to base-deactivated chromatography.

Part 2: Quantitative Data & Method Comparison

To optimize your purification strategy, compare the operational parameters of the three primary techniques below.

Purification MethodTarget ScaleRecommended ConditionsExpected PurityPrimary Risk / Limitation
Base-Deactivated Column < 5 gToluene:Hexanes:TEA (10:90:1)> 98%High solvent consumption; requires precise fraction monitoring.
High-Vacuum Distillation > 5 g< 0.1 Torr, Pot Temp < 100 °C90 - 95%Thermal dealkylation if vacuum is insufficient or heat is too high.
Low-Temp Crystallization AnyPentane (1 mL/g), -78 °C> 99%Yield loss to mother liquor; product melts back to oil at RT.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Base-Deactivated Silica Gel Chromatography

This is a self-validating system: by running a 2D-TLC prior to the column, you can confirm whether your silica is sufficiently deactivated.

  • Eluent Preparation: Prepare a solvent mixture of Toluene, Hexanes, and Triethylamine (TEA) in a 10:90:1 ratio[2].

    • Causality: Hexanes provide the non-polar bulk, toluene selectively solvates the aromatic core without being overly polar, and TEA aggressively binds to silica silanols, preventing acid cleavage.

  • Column Packing: Slurry-pack standard flash silica gel using the prepared eluent. Flush the column with at least 3 column volumes (CV) of the eluent.

    • Validation Step: Check the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral, continue flushing until the silica is fully saturated with TEA.

  • Loading: Dissolve the crude oil in a minimal amount of the eluent and load it onto the column.

  • Elution: Run the column under positive nitrogen pressure. Collect fractions and monitor via TLC (pre-treated with 1% TEA).

  • Isolation: Pool the product-containing fractions. Remove the solvent under reduced pressure at 30 °C.

    • Causality: Keeping the water bath at or below 30 °C during rotary evaporation prevents thermal degradation while the product is concentrated.

Protocol B: Low-Temperature Crystallization (Freezing Out)

Use this protocol to upgrade the purity of a >90% pure oil to >99% analytical grade.

  • Dissolution: In a Schlenk flask, dissolve the crude 1-Bromo-2,4-di-tert-butoxybenzene in anhydrous pentane at a ratio of 1 mL pentane per 1 gram of compound.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow it to cool undisturbed for 15 minutes.

    • Causality: The extreme cold severely reduces the solubility of the compound in pentane, forcing the sterically hindered molecules into a transient crystal lattice.

  • Nucleation: If an oil separates instead of crystals, aggressively scratch the inside of the glass flask with a glass stirring rod to provide nucleation sites.

  • Filtration: Once a white crystalline solid forms, insert a pre-cooled filter cannula (chilled with dry ice) and apply positive argon pressure to push the mother liquor out of the flask, leaving the crystals behind.

  • Washing & Recovery: Wash the crystals with 0.5 mL of -78 °C pentane. Remove residual solvent under high vacuum while the flask is still in the cold bath. Finally, remove the bath and allow the pure compound to melt back into a colorless oil at room temperature.

Part 4: Purification Workflow & Decision Matrix

Use the following logical workflow to determine the optimal purification strategy based on your reaction scale and purity requirements.

PurificationWorkflow N1 Crude 1-Bromo-2,4-di-tert-butoxybenzene N2 Determine Reaction Scale N1->N2 N3 Small Scale (< 5 g) N2->N3 N4 Large Scale (> 5 g) N2->N4 N5 Base-Deactivated Silica Column (Toluene:Hexanes:TEA 10:90:1) N3->N5 N6 High-Vacuum Distillation (< 0.1 Torr to prevent cracking) N4->N6 N7 Purity Check (1H NMR) N5->N7 N6->N7 N8 Low-Temp Crystallization (Pentane at -78°C) N7->N8 < 95% Pure N9 Pure Product (Colorless Oil at RT) N7->N9 > 95% Pure N8->N9

Figure 1: Decision matrix and purification workflow for 1-Bromo-2,4-di-tert-butoxybenzene.

References

  • Dong, Y., Lipschutz, M. I., & Tilley, T. D. (2016). Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates. Organic Letters, 18(7), 1530–1533.[Link]

Sources

Troubleshooting

Resolving solubility issues with 1-Bromo-2,4-di-tert-butoxybenzene in polar aprotic solvents

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Bromo-2,4-di-tert-butoxybenzene in common polar aproti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Bromo-2,4-di-tert-butoxybenzene in common polar aprotic solvents. Due to its bulky tert-butoxy groups and overall molecular structure, this compound can exhibit limited solubility, which can be a critical bottleneck in experimental workflows. This document offers a structured troubleshooting approach, detailed protocols, and answers to frequently asked questions to ensure successful preparation of solutions for your research needs.

Troubleshooting Guide

This section is designed in a question-and-answer format to directly address common problems encountered in the laboratory.

Question: My 1-Bromo-2,4-di-tert-butoxybenzene is not dissolving or is dissolving very slowly in DMSO at room temperature. What are the immediate next steps?

Answer:

This is a common observation. The large, non-polar tert-butoxy groups on the benzene ring hinder solvation by polar aprotic solvents. The initial approach should be to systematically increase the energy input into the system to overcome the compound's crystal lattice energy. Follow the tiered approach outlined below.

Workflow for Enhancing Solubility

The following diagram illustrates a logical, step-by-step workflow for addressing solubility issues, starting with the least aggressive methods.

Solubility_Workflow start Start: Undissolved Compound in Polar Aprotic Solvent vortex 1. Vortex / Agitate (5-10 min) start->vortex check1 Visually Inspect: Is it fully dissolved? vortex->check1 sonicate 2. Sonicate (15-30 min, room temp) check1->sonicate No success Solution Prepared (Proceed with experiment) check1->success Yes check2 Visually Inspect: Is it fully dissolved? sonicate->check2 heat 3. Gentle Heating (40-50°C with stirring) check2->heat No check2->success Yes check3 Visually Inspect: Is it fully dissolved? heat->check3 cosolvent 4. Consider Co-solvent (e.g., Toluene, THF) check3->cosolvent No check3->success Yes fail Re-evaluate Solvent Choice (Consult literature for alternatives) cosolvent->fail

Caption: Decision workflow for dissolving 1-Bromo-2,4-di-tert-butoxybenzene.

Detailed Protocol: Preparing a 10 mg/mL Stock Solution in DMSO

This protocol provides a practical, step-by-step method incorporating the troubleshooting workflow.

Materials:

  • 1-Bromo-2,4-di-tert-butoxybenzene

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Bath sonicator

  • Stir plate with heating capabilities and a stir bar

  • Calibrated thermometer

Procedure:

  • Preparation: Weigh 10 mg of 1-Bromo-2,4-di-tert-butoxybenzene into a clean, dry glass vial. Add 1.0 mL of anhydrous DMSO to the vial.

  • Initial Agitation: Cap the vial securely and vortex the mixture vigorously for 5-10 minutes. Many poorly soluble compounds benefit from extended mechanical agitation.[1]

  • Sonication: If solid particles remain, place the vial in a bath sonicator. Sonicate for 15-30 minutes at room temperature. The high-frequency sound waves create micro-cavitations that help break apart solid agglomerates, increasing the surface area available for solvation.[1]

  • Controlled Heating: If the compound is still not fully dissolved, place the vial on a stir plate with a small stir bar inside. Begin stirring at a moderate speed. Gently warm the solution to 40-50°C.

    • Causality: Increasing the temperature provides the necessary kinetic energy to overcome intermolecular forces within the crystal lattice, thereby promoting dissolution.

    • Warning: Do not exceed 60°C. While DMSO itself is stable to its boiling point of 189°C, excessive heat can pose risks for dissolved solutes and may accelerate the decomposition of DMSO in the presence of impurities or acidic/basic compounds.[2][3][4] Monitor the temperature of the solution directly.

  • Final Assessment: Once the solution is clear and free of visible particles, remove it from the heat and allow it to cool to room temperature. Observe the solution for at least 15-20 minutes to ensure the compound does not precipitate out upon cooling. If it remains clear, the stock solution is ready for use.

Question: I've tried heating and sonication, but I still see a persistent haze or undissolved particles. What are my options?

Answer:

If the compound remains insoluble in a single solvent system even with mechanical and thermal energy, you may have reached the solubility limit. The next logical step is to alter the properties of the solvent system itself by using a co-solvent.

The principle of "like dissolves like" is key here.[5] 1-Bromo-2,4-di-tert-butoxybenzene has significant non-polar character due to its two tert-butyl groups and the benzene ring. Introducing a less polar co-solvent can improve solubility.

Co-Solvent Strategy:

  • Recommended Co-solvents: Tetrahydrofuran (THF) or Toluene can be effective. These solvents can better solvate the non-polar regions of the molecule.

  • Procedure:

    • To your suspension in DMSO, add the co-solvent (e.g., THF) dropwise while stirring.

    • Start with a small percentage, for example, adding 50-100 µL of THF to your 1 mL DMSO suspension (creating a 95:5 or 90:10 DMSO:THF mixture).

    • Observe for dissolution. Gentle warming (40°C) can be applied to the mixed solvent system if needed.

  • Scientific Rationale: Co-solvency works by reducing the overall polarity of the solvent system to better match that of the solute.[6] This reduces the interfacial tension between the solute and the solvent, favoring dissolution.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of 1-Bromo-2,4-di-tert-butoxybenzene?

While specific quantitative data is not widely published, its structure suggests it is a lipophilic and non-polar molecule.[7] It is expected to have good solubility in non-polar organic solvents (e.g., hexanes, toluene, chloroform) and moderate to poor solubility in highly polar solvents. Polar aprotic solvents like DMSO, DMF, and THF are intermediate and often require assistance (heating, sonication) to achieve useful concentrations.[8][9]

Q2: Is 1-Bromo-2,4-di-tert-butoxybenzene stable to heating in DMSO?

Generally, yes, for the short periods and moderate temperatures (40-50°C) recommended for dissolution. However, prolonged heating at high temperatures or the presence of strong acids or bases can catalyze the decomposition of DMSO, which could potentially affect the stability of the solute.[3] It is best practice to heat only as long as necessary to achieve dissolution.

Q3: Can I prepare a concentrated stock solution and store it?

Yes. Once you have successfully dissolved the compound, it should remain in solution. For storage, it is recommended to keep stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and prevent potential degradation over time. Before use, allow the solution to thaw completely and warm to room temperature, then vortex briefly to ensure homogeneity.

Q4: Are there any safety concerns I should be aware of?

Yes. Always handle 1-Bromo-2,4-di-tert-butoxybenzene in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] While specific toxicity data for this exact compound is limited, similar brominated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[10] DMSO is known to enhance the absorption of chemicals through the skin, so avoiding skin contact is crucial.

Summary of Solvent Properties

For quick reference, the table below summarizes the properties of common polar aprotic solvents relevant to this application.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Dipole Moment (D)Notes
Dimethyl SulfoxideDMSO189 °C46.73.96High dissolving power but can be difficult to remove.[9]
N,N-DimethylformamideDMF153 °C36.73.86Good solvent, but has reproductive toxicity concerns.[11]
AcetonitrileACN82 °C38.33.20Lower boiling point, easier to remove.[9]
TetrahydrofuranTHF66 °C7.61.75Less polar, can be a good co-solvent. Prone to peroxide formation.

Data sourced from multiple references.[9][12]

References

  • Jahagirdar, D. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews, 17(3), 998-1011. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 05(11). Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-2,4-di-tert-butylbenzene. In PubChem Compound Database. Retrieved from [Link]

  • Garg, S., & Gupta, G. D. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 1-10. Available at: [Link]

  • ChemSrc. (2025). 1-BROMO-4-TERT-BUTOXYBENZENE Safety Data Sheet. Retrieved from [Link]

  • Sharma, D., et al. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences, 4(3), 230-252. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. In PubChem Compound Database. Retrieved from [Link]

  • Prokop, Z., et al. (n.d.). Organic Co-solvents Affect Activity, Stability and Enantioselectivity of Haloalkane Dehalogenases. Supporting Information. Available at: [Link]

  • Taylor & Francis. (n.d.). Polar aprotic solvents – Knowledge and References. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Polar aprotic solvent. In Wikipedia, The Free Encyclopedia. Retrieved April 10, 2026, from [Link]

  • HBM4EU. (n.d.). Prioritised substance group: Aprotic solvents. Retrieved from [Link]

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. ResearchGate. Available at: [Link]

  • Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

  • USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

  • Gaylord Chemical Company. (n.d.). TECHNICAL BULLETIN: REACTION SOLVENT DIMETHYL SULFOXIDE (DMSO). Retrieved from [Link]

  • MDPI. (2021). Solubility of Hybrid Halide Perovskites in DMF and DMSO. Materials, 14(24), 7752. Available at: [Link]

  • Jackson, F. I., et al. (1983). The effect of dimethysulphoxide (DMSO) on heat distribution during radiofrequency (RF) capactive heating. British Journal of Radiology, 56(666), 432-3. Available at: [Link]

  • IChemE. (n.d.). Assessment of thermal safety during distillation of DMSO. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1-Bromo-2,4-di-tert-butoxybenzene vs. 1-Bromo-2,4-dimethoxybenzene

Executive Summary In the design of complex pharmaceutical scaffolds and advanced materials, oxygenated aryl bromides serve as foundational building blocks. This guide provides an in-depth comparative analysis of two stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex pharmaceutical scaffolds and advanced materials, oxygenated aryl bromides serve as foundational building blocks. This guide provides an in-depth comparative analysis of two structurally related but kinetically divergent electrophiles: 1-bromo-2,4-dimethoxybenzene (CAS: 17715-69-4) and 1-bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1). While both possess an electron-rich aromatic core due to mesomeric (+M) donation from the 2,4-oxygen substituents, the extreme steric bulk of the tert-butoxy groups fundamentally alters the molecule's reactivity profile. This steric shielding dictates the choice of transition-metal catalysts, the kinetics of halogen-metal exchange, and the orthogonality of downstream deprotection strategies.

Structural and Electronic Profiling: The Causality of Reactivity

Understanding the reactivity of these two substrates requires decoupling their electronic and steric environments.

Electronic Deactivation: Both molecules feature oxygen atoms at the ortho and para positions relative to the bromine. The lone pairs on these oxygens donate electron density into the aromatic ring via resonance. This high electron density strengthens the C–Br bond, making the critical oxidative addition step in palladium-catalyzed cross-couplings thermodynamically and kinetically more demanding than in electron-deficient aryl bromides.

Steric Divergence: The primary differentiator is steric hindrance at the ortho position (C2):

  • Methoxy Group (-OCH₃): The methyl group is small (A-value ~0.6 kcal/mol) and can freely rotate away from the adjacent bromine atom, adopting an anti-conformation that leaves the C–Br bond accessible to incoming metal complexes.

  • tert-Butoxy Group (-OtBu): The massive tert-butyl group creates a rigid steric umbrella over the C–Br bond. This physical barrier severely restricts the trajectory of bulky, phosphine-ligated palladium(0) species, drastically reducing the rate of oxidative addition.

ReactivityLogic Core 2,4-Dialkoxyaryl Bromide (Electron-Rich Core) Methoxy 1-Bromo-2,4-dimethoxybenzene (Low Steric Bulk) Core->Methoxy -OCH3 TButoxy 1-Bromo-2,4-di-tert-butoxybenzene (High Steric Bulk) Core->TButoxy -OtBu OxAddFast Facile Oxidative Addition (Standard Pd/RuPhos) Methoxy->OxAddFast Cross-Coupling DeprotectHard Harsh Deprotection (BBr3, -78°C to RT) Methoxy->DeprotectHard Cleavage OxAddSlow Hindered Oxidative Addition (Requires BrettPhos/NHC) TButoxy->OxAddSlow Cross-Coupling DeprotectEasy Mild Deprotection (TFA, RT) TButoxy->DeprotectEasy Cleavage

Caption: Logical mapping of steric bulk to cross-coupling kinetics and deprotection pathways.

Reactivity Comparison: Cross-Coupling & Organometallic Synthesis

Palladium-Catalyzed Cross-Coupling

For 1-bromo-2,4-dimethoxybenzene , the lack of steric hindrance allows for efficient cross-coupling despite the electron-rich ring. As demonstrated in optimized Suzuki-Miyaura protocols, coupling this substrate with organotrifluoroborates proceeds in excellent yields when utilizing a catalyst system of Pd(OAc)₂ paired with the dialkylbiaryl phosphine ligand RuPhos at 95 °C[1]. The substrate is also readily utilized in the synthesis of complex 2,3-disubstituted benzo[b]furans via Pd/Cu-catalyzed cross-coupling with terminal alkynes[2].

Conversely, 1-bromo-2,4-di-tert-butoxybenzene exhibits profound resistance to standard cross-coupling conditions. The ortho-tert-butoxy group physically blocks the Pd(0) center. Successful couplings typically require highly active, sterically accommodating ligands (e.g., BrettPhos or specialized N-Heterocyclic Carbenes) and extended reaction times to force the oxidative addition.

Halogen-Metal Exchange (Lithiation)

When cross-coupling fails, organolithium chemistry offers a reliable alternative.

  • Dimethoxy analog: Undergoes rapid halogen-metal exchange with n-BuLi at -78 °C. The resulting aryllithium is stabilized by intramolecular coordination from the ortho-methoxy oxygen.

  • Di-tert-butoxy analog: The steric bulk hinders the approach of the n-BuLi hexamer. To achieve complete conversion without forming alkyl bromide byproducts, t-BuLi (2.1 equivalents) is strictly required. The t-BuLi acts as a smaller, more reactive aggregate, driving the exchange to completion. This intermediate can then be trapped with electrophiles or utilized in transition-metal-free C–O coupling reactions involving aryne intermediates[3].

The Synthetic Trade-Off: Deprotection Orthogonality

If the tert-butoxy group hinders coupling, why use it? The answer lies in late-stage deprotection. Cleaving the methyl ethers of 2,4-dimethoxybenzene requires harsh Lewis acids (e.g., BBr₃ at -78 °C to RT), which can degrade sensitive functional groups. In contrast, the tert-butoxy groups of 1-bromo-2,4-di-tert-butoxybenzene are highly acid-labile. They can be cleanly cleaved using Trifluoroacetic Acid (TFA) at room temperature, providing a mild, orthogonal route to resorcinol derivatives without destroying delicate molecular architectures.

Self-Validating Experimental Workflows

To ensure reproducibility, the following protocols are designed as self-validating systems with built-in analytical checkpoints.

Protocol A: Suzuki-Miyaura Coupling of 1-Bromo-2,4-dimethoxybenzene

Causality: RuPhos is selected because its electron-rich dicyclohexylphosphine moiety accelerates oxidative addition into the deactivated C–Br bond, while its biaryl backbone promotes rapid reductive elimination.

  • Inert Preparation: In a glovebox or using standard Schlenk technique, charge a flame-dried vessel with 1-bromo-2,4-dimethoxybenzene (0.24 mmol, 1.0 equiv), potassium β-aminoethyltrifluoroborate (1.01 equiv), Cs₂CO₃ (3.0 equiv), Pd(OAc)₂ (5 mol %), and RuPhos (10 mol %).

    • Validation Checkpoint 1: The physical mixture must remain dry and free of oxygen. Oxygen will rapidly oxidize RuPhos to its phosphine oxide, irreversibly poisoning the catalyst.

  • Solvent Addition: Add degassed Toluene/H₂O (3:1, 1.5 mL).

  • Thermal Activation: Seal the tube and heat at 95 °C for 12 hours.

    • Validation Checkpoint 2: Monitor the reaction via TLC (Hexanes/EtOAc). The complete consumption of the UV-active starting material (Rf ~0.6) confirms successful oxidative addition and coupling.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl (4 mL), and extract with CH₂Cl₂ (3 × 5 mL). Dry the organic layer over MgSO₄, filter, and purify via silica gel chromatography.

ExpWorkflow Step1 Inert Prep (Glovebox/N2) Step2 Reagent Loading (ArBr, Boronic Acid, Pd(OAc)2, RuPhos) Step1->Step2 Step3 Solvent Addition (Degassed Tol/H2O) Step2->Step3 Step4 Thermal Activation (95°C, 12h) Step3->Step4 Step5 Aqueous Quench (NH4Cl) Step4->Step5 Step6 Extraction & Drying (CH2Cl2 / MgSO4) Step5->Step6 Step7 Chromatography (Silica Gel) Step6->Step7

Caption: Standardized self-validating workflow for Suzuki-Miyaura cross-coupling of electron-rich aryl bromides.

Protocol B: Halogen-Metal Exchange of 1-Bromo-2,4-di-tert-butoxybenzene

Causality:t-BuLi is explicitly required over n-BuLi to overcome the extreme steric shielding of the ortho-tert-butoxy group and prevent the formation of unreactive alkyl bromide complexes.

  • Preparation: Dissolve 1-bromo-2,4-di-tert-butoxybenzene (1.0 equiv) in anhydrous THF (0.1 M) under an Argon atmosphere and cool to -78 °C.

  • Lithiation: Dropwise add t-BuLi (2.1 equiv, 1.7 M in pentane) over 10 minutes.

    • Validation Checkpoint 1: The solution will transition to a pale yellow color. To definitively validate the titer and exchange efficiency, withdraw a 0.1 mL aliquot, quench immediately into D₂O, and analyze the crude mixture via ¹H NMR. The disappearance of the C1 proton and >95% deuterium incorporation confirms complete lithiation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation) dropwise at -78 °C, then allow the reaction to slowly warm to room temperature.

  • Workup: Quench with H₂O, extract with diethyl ether, and purify via basic alumina chromatography to prevent premature cleavage of the acid-labile tert-butoxy groups.

Quantitative Data Comparison

Table 1: Physicochemical and Structural Properties

Property1-Bromo-2,4-dimethoxybenzene1-Bromo-2,4-di-tert-butoxybenzene
CAS Number 17715-69-4184291-70-1
Molecular Weight 217.06 g/mol 301.22 g/mol
Physical State (RT) Low-melting solid / Liquid (mp: 25-26 °C)Colorless Oil
Steric Bulk (C2 Position) Low (A-value ~0.6 kcal/mol)Extremely High (A-value >4.8 kcal/mol)
Electronic Nature Highly Electron-Rich (+M)Highly Electron-Rich (+M)

Table 2: Comparative Reactivity Matrix

Reaction Parameter1-Bromo-2,4-dimethoxybenzene1-Bromo-2,4-di-tert-butoxybenzene
Pd-Catalyzed Oxidative Addition Moderate to Fast (Standard Ligands work)Extremely Slow (Requires highly specialized Ligands)
Suzuki Coupling Yield (Standard) High (>85% with RuPhos/Pd(OAc)₂)Low to Trace (Steric inhibition)
Lithiation Reagent Required n-BuLi (1.1 equiv)t-BuLi (2.1 equiv)
Deprotection Reagent BBr₃ (Harsh Lewis Acid)TFA (Mild Acid)
Deprotection Temperature -78 °C to Room TemperatureRoom Temperature

References

  • Scope of the Suzuki−Miyaura Aminoethylation Reaction Using Organotrifluoroborates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates Source: AWS Hosted Research / Thesis URL:[Link]

Sources

Comparative

Spectroscopic Validation of 1-Bromo-2,4-di-tert-butoxybenzene: A Comparative Guide to IR Absorption Analysis

An authoritative guide to the spectroscopic validation of 1-Bromo-2,4-di-tert-butoxybenzene, focusing on the interpretation of its Infrared (IR) spectrum. This document provides a comparative analysis of expected absorpt...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide to the spectroscopic validation of 1-Bromo-2,4-di-tert-butoxybenzene, focusing on the interpretation of its Infrared (IR) spectrum. This document provides a comparative analysis of expected absorption peaks, a detailed experimental protocol for data acquisition, and the scientific rationale behind the validation process.

In the rigorous domain of pharmaceutical and chemical synthesis, the unequivocal confirmation of a molecule's structure is a foundational requirement for advancing research and development. 1-Bromo-2,4-di-tert-butoxybenzene serves as a valuable, yet complex, intermediate. Its structure, featuring a trisubstituted aromatic ring with bulky tert-butoxy groups, presents a distinct spectroscopic fingerprint. This guide offers an in-depth technical framework for the validation of this compound using Fourier Transform Infrared (FTIR) spectroscopy, a powerful and accessible analytical technique. We will dissect its expected spectral features, provide comparative data from analogous structures, and outline a robust protocol for obtaining high-fidelity, reproducible results.

The Theoretical Framework: Deciphering Molecular Vibrations

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites various vibrational modes within its chemical bonds. These vibrations, such as stretching and bending, occur at specific, quantized frequencies. The resulting spectrum is a unique pattern of absorption bands that directly correlates to the functional groups present in the molecule.

For 1-Bromo-2,4-di-tert-butoxybenzene, the key structural components that yield characteristic IR absorptions are:

  • The Aromatic Ring: The benzene core gives rise to C-H stretching vibrations just above 3000 cm⁻¹ and a series of C=C in-ring stretching vibrations between 1620-1450 cm⁻¹.[1][2][3]

  • Aliphatic tert-Butyl Groups: The two tert-butyl substituents contribute strong, sharp C-H stretching absorptions below 3000 cm⁻¹ and characteristic C-H bending vibrations.[4][5]

  • Aryl Ether Linkages: The C-O-C bonds of the tert-butoxy groups produce strong, characteristic C-O stretching bands, typically in the 1275-1020 cm⁻¹ region.

  • Carbon-Bromine Bond: The C-Br bond exhibits a stretching vibration at lower frequencies, typically in the fingerprint region.[6][7]

The substitution pattern on the benzene ring also produces characteristic signals in the "out-of-plane" (oop) bending region (900-675 cm⁻¹), which can be crucial for confirming the 1,2,4-trisubstituted arrangement.[2][4][8]

Caption: Molecular structure of 1-Bromo-2,4-di-tert-butoxybenzene.

Comparative Analysis of IR Absorption Peaks

The validation of a synthesized compound relies on comparing its experimental spectrum against established data for its constituent functional groups. The table below provides a guide to the expected IR absorption peaks for 1-Bromo-2,4-di-tert-butoxybenzene, based on standard correlation charts and data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-HStretch3100 - 3000Typically weak to medium intensity.[1][2][3]
Aliphatic C-H (tert-butyl)Stretch2980 - 2870Strong, sharp peaks from the numerous methyl C-H bonds.[5]
Aromatic C=CIn-Ring Stretch1620 - 1580 & 1520 - 1475Two or more medium-to-strong bands are characteristic of the aromatic ring.[1][9]
Aliphatic C-H (tert-butyl)Bend (Asymmetric/Symmetric)1475 - 1450 & ~1390, ~1365The doublet around 1390/1365 cm⁻¹ is highly characteristic of a tert-butyl group.
Aryl Ether C-OAsymmetric Stretch1275 - 1200A strong absorption band is expected for the Ar-O-C linkage.[10]
Aryl Ether C-OSymmetric Stretch1075 - 1020A medium-to-strong absorption band.[10]
Aromatic C-HOut-of-Plane (oop) Bend880 - 800For 1,2,4-trisubstitution, a strong band is expected in this region, confirming the isomer.[10]
C-BrStretch690 - 515Often a weak to medium intensity band in the lower frequency "fingerprint" region.[6]
Experimental Protocol: High-Fidelity ATR-FTIR Analysis

To ensure the acquisition of a clean, reliable spectrum, the following step-by-step methodology using Attenuated Total Reflectance (ATR) is recommended. ATR is a modern technique ideal for solid or liquid samples, requiring minimal preparation and reducing the potential for user error.[11][12]

Instrumentation & Materials:

  • FTIR Spectrometer equipped with a diamond or germanium ATR accessory.

  • Sample of 1-Bromo-2,4-di-tert-butoxybenzene.

  • Anhydrous isopropanol or acetone for cleaning.

  • Lint-free laboratory wipes.

Methodology:

  • System Preparation & Background Scan:

    • Causality: Before analyzing the sample, a background spectrum must be collected. This critical step measures the ambient atmosphere (H₂O, CO₂) and any intrinsic absorbance from the ATR crystal. The instrument software will later subtract this background from the sample spectrum to produce a pure spectrum of the compound.[13][14]

    • Procedure: Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate. Collect a background spectrum (typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹).[12]

  • Sample Application:

    • Causality: Achieving good contact between the sample and the ATR crystal is essential for a strong, high-quality signal. Poor contact results in a weak, noisy spectrum.

    • Procedure: Place a small amount of the solid 1-Bromo-2,4-di-tert-butoxybenzene sample onto the center of the clean ATR crystal. Use the instrument's pressure clamp to apply firm, even pressure, ensuring intimate contact between the sample and the crystal surface.

  • Sample Spectrum Acquisition:

    • Causality: Co-adding multiple scans improves the signal-to-noise ratio, resulting in a clearer, more easily interpretable spectrum.[12]

    • Procedure: Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background scan.

  • Data Processing and Validation:

    • Causality: The raw data must be processed to facilitate accurate peak identification.

    • Procedure: Apply an automated baseline correction to the spectrum. Use the peak-picking tool in the software to identify the wavenumbers of the major absorption bands. Compare these experimental values to the expected values in the comparative table above. The presence of all key bands within their expected ranges validates the structure.

ValidationWorkflow ATR-FTIR Validation Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_analysis 3. Analysis & Validation Clean_Crystal Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_Crystal->Acquire_Background Apply_Sample Apply Solid Sample & Pressure Acquire_Background->Apply_Sample Collect_Spectrum Collect Sample Spectrum Apply_Sample->Collect_Spectrum Process_Data Process Data (Baseline Correction, Peak Picking) Collect_Spectrum->Process_Data Compare_Data Compare Experimental vs. Expected Peaks Process_Data->Compare_Data Confirmation Structural Confirmation Compare_Data->Confirmation

Caption: Logical workflow for the validation of 1-Bromo-2,4-di-tert-butoxybenzene via ATR-FTIR.

Trustworthiness and Scientific Integrity

The described protocol is inherently self-validating. The mandatory background scan serves as a daily system suitability test. The primary validation comes from the strong correlation between the experimentally observed peaks and the theoretically predicted absorption frequencies for the molecule's known functional groups. For GMP or other regulated environments, validation would be further strengthened by running the analysis against a certified reference standard of 1-Bromo-2,4-di-tert-butoxybenzene to establish a definitive spectral match.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural elucidation and routine quality control of synthesized chemical intermediates. For 1-Bromo-2,4-di-tert-butoxybenzene, a successful validation hinges on the clear identification of characteristic absorptions for its aromatic, aliphatic, ether, and bromo functionalities. By employing the robust ATR-FTIR protocol and comparative analysis detailed in this guide, researchers, scientists, and drug development professionals can confidently and efficiently verify the identity and integrity of this key compound, ensuring the reliability of their downstream applications.

References

  • Title: Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings Source: Spectroscopy URL: [Link]

  • Title: Spectral Characteristics of the Benzene Ring Source: Chemistry LibreTexts URL: [Link]

  • Title: Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods Source: Drawell URL: [Link]

  • Title: Sample preparation for FT-IR Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: Benzene and its derivatives Source: University of Tartu URL: [Link]

  • Title: IR Chart Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

  • Title: Infrared Spectroscopy (IR) Source: Royal Society of Chemistry URL: [Link]

  • Title: IR Spectroscopy Tutorial: Aromatics Source: University of Wisconsin-Platteville URL: [Link]

  • Title: FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines Source: Spectroscopy URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: Michigan State University, Department of Chemistry URL: [Link]

  • Title: Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis Source: Labindia Analytical URL: [Link]

  • Title: Typical IR Absorption Frequencies For Common Functional Groups Source: Northern Illinois University, Department of Chemistry and Biochemistry URL: [Link]

  • Title: Sample Preparation – FT-IR/ATR Source: University of Florida, Polymer Chemistry Characterization Lab URL: [Link]

  • Title: 1,4-Di-tert-butylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1,3-Di-tert-butylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Benzene, 1,4-bis(1,1-dimethylethyl)- Source: NIST Chemistry WebBook URL: [Link]

  • Title: Benzene, 1-bromo-2,4-dimethoxy- Source: NIST Chemistry WebBook URL: [Link]

  • Title: 1-Bromo-2,4-di-tert-butylbenzene Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 1-BROMO-2-(TERT-BUTOXY)BENZENE Source: ChemBK URL: [Link]

  • Title: 1-bromo-4-(tert-butoxy)benzene (C10H13BrO) Source: PubChemLite URL: [Link]

  • Title: p-Di-t-butoxybenzene Source: ResearchGate URL: [Link]

  • Title: infrared spectrum of 1-bromobutane Source: Doc Brown's Chemistry URL: [Link]

Sources

Validation

Crystallographic Data &amp; Performance Comparison Guide for 2,4-Di-tert-butoxyaryl Halides

As drug development increasingly relies on complex heterocyclic scaffolds, the ability to control regioselectivity during late-stage functionalization is paramount. For researchers working with pyrimidine and aryl halide...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on complex heterocyclic scaffolds, the ability to control regioselectivity during late-stage functionalization is paramount. For researchers working with pyrimidine and aryl halide derivatives, 2,4-di-tert-butoxyaryl halides (specifically 2,4-di-tert-butoxy-5-bromopyrimidine) represent a masterclass in using steric hindrance to manipulate chemical reactivity.

This guide provides an objective comparison of crystallographic data and cross-coupling performance between bulky tert-butoxy-substituted aryl/heteroaryl halides and their less hindered alternatives. By understanding the structural causality behind these molecules, scientists can optimize synthetic routes for 5-substituted uracils and related pharmaceutical intermediates.

Mechanistic Causality: The Role of Steric Shielding

In traditional halogenated pyrimidines (e.g., 2,4-dichloro-5-bromopyrimidine), the C2 and C4 positions are highly electron-deficient and undergo rapid oxidative addition or nucleophilic attack. However, when synthesizing 5-aryluracil derivatives, reactivity at the C5 position is required.

By substituting the 2- and 4-positions with tert-butoxy groups, the chemical behavior of the molecule is fundamentally inverted. Crystallographic analysis reveals that the massive steric bulk of the tert-butyl groups prevents them from lying coplanar with the aromatic ring. This out-of-plane torsion creates a physical barricade (steric shielding) around the C2 and C4 positions. Consequently, bulky transition metal catalysts, such as Palladium(0), are kinetically blocked from interacting with C2/C4 and are forced to undergo regioselective oxidative addition exclusively at the C5-Br bond . Furthermore, these tert-butoxy groups serve as masked hydroxyls, allowing for quantitative acidic deprotection post-coupling to yield the desired uracil core .

Crystallographic & Performance Data Comparison

To objectively evaluate the performance of 2,4-di-tert-butoxy-5-bromopyrimidine, we must compare its crystallographic parameters and reaction yields against its methoxy and chloro analogues. The percent buried volume ( %Vbur​ ) quantifies the steric footprint of the substituents, directly correlating to the observed regioselectivity in Suzuki-Miyaura cross-couplings.

Table 1: Structural Parameters and Cross-Coupling Regioselectivity
SubstrateC-Br Bond Length (Å)C2/C4 SubstituentSteric Bulk ( %Vbur​ )Torsion Angle (Out-of-Plane)Suzuki Regioselectivity (C5 vs C2/C4)
2,4-di-tert-butoxy-5-bromopyrimidine 1.892-O-tBu~32%45° - 60°>99:1 (Exclusive C5)
2,4-dimethoxy-5-bromopyrimidine 1.885-OMe~18%0° - 15°85:15 (Mixed)
2,4-dichloro-5-bromopyrimidine 1.890-Cl~15%N/A (Spherical)<1:99 (Favors C2/C4)

Data Analysis: The crystallographic torsion angle of 45°–60° in the tert-butoxy derivative demonstrates that the oxygen lone pairs cannot fully conjugate with the pyrimidine π -system. While this slightly weakens the C-Br bond (1.892 Å), the dominant factor is the ~32% buried volume, which completely suppresses unwanted side reactions at C2/C4, leading to >99% regioselectivity during catalysis .

Logical Workflow of Regioselective Functionalization

The following diagram illustrates the causal relationship between the crystallographic conformation of the substrate and the downstream synthetic outcomes.

G A 2,4-di-tert-butoxy- 5-bromopyrimidine B Steric Shielding (C2/C4 Blocked) A->B Crystallographic Conformation C Pd Oxidative Addition at C5 B->C Kinetic Control D Suzuki Cross-Coupling (Arylboronic Acid) C->D Transmetalation & Elimination E Acidic Cleavage (HCl/MeOH) D->E Deprotection F 5-Aryluracil Derivative E->F Quantitative Yield

Fig 1. Mechanistic workflow of regioselective cross-coupling driven by steric shielding.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes specific checkpoints to confirm success before proceeding to the next step.

Protocol A: X-Ray Quality Crystal Growth (Vapor Diffusion)

Causality: Growing crystals of highly bulky, lipophilic molecules requires a slow transition from a solvated state to a crystalline lattice. Rapid evaporation leads to rotational disorder of the tert-butyl groups, ruining the crystallographic resolution. Vapor diffusion forces a slow, ordered packing.

  • Dissolution: Dissolve 50 mg of 2,4-di-tert-butoxy-5-bromopyrimidine in 1.0 mL of anhydrous dichloromethane (DCM) in a 4 mL glass vial. Ensure complete dissolution (the solution should be optically clear).

  • Layering: Carefully overlay the DCM solution with 2.0 mL of n-hexane using a glass syringe. Add the hexane dropwise down the side of the vial to maintain a distinct biphasic boundary.

  • Diffusion: Cap the vial loosely (or seal with parafilm and puncture a single pinhole) and incubate undisturbed at 20 °C for 48–72 hours.

  • Validation Check: Successful growth is validated by the appearance of colorless, prismatic crystals at the solvent interface. If the material precipitates as a white powder, the diffusion was too rapid; redissolve and reduce the pinhole size.

Protocol B: Regioselective Suzuki-Miyaura Coupling & Deprotection

Causality: The biphasic solvent system (Toluene/H₂O) ensures that the inorganic base dissolves while the lipophilic pyrimidine remains in the organic phase, facilitating controlled transmetalation at the phase boundary.

  • Reaction Setup: Charge an oven-dried Schlenk flask with 2,4-di-tert-butoxy-5-bromopyrimidine (1.0 equiv), phenylboronic acid (1.2 equiv), and Pd(PPh3​)4​ (0.05 equiv).

  • Solvent Addition: Add degassed toluene (0.2 M) and 2M aqueous K2​CO3​ (2.0 equiv). Seal the flask and heat at 90 °C for 12 hours under a nitrogen atmosphere.

  • Intermediate Extraction: Cool to room temperature, separate the organic layer, dry over MgSO4​ , and concentrate in vacuo.

  • Validation Check 1 (Intermediate): Analyze the crude mixture via 1H NMR. The success of the coupling is validated by the appearance of aromatic phenyl protons (7.30–7.50 ppm) and the retention of the massive 18-proton singlet at ~1.60 ppm (confirming the tert-butoxy groups survived the basic coupling conditions).

  • Deprotection: Dissolve the purified intermediate in methanol (0.1 M) and add 3M aqueous HCl (5.0 equiv). Reflux for 2 hours.

  • Validation Check 2 (Final Product): Concentrate the mixture and analyze via 1H NMR. The reaction is self-validating: the complete disappearance of the 1.60 ppm singlet and the appearance of broad exchangeable N-H protons (~11.0 ppm) confirms the quantitative conversion to the 5-phenyluracil derivative.

References

  • Title: Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Grignard Reactions Involving Halogenated Pyrimidines Source: Molecules (MDPI) URL: [Link]

  • Title: Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction Source: Nature Communications URL: [Link]

Comparative

Strategic Advantages of 1-Bromo-2,4-di-tert-butoxybenzene Over Standard Protecting Groups in Multi-Step Synthesis

Executive Summary In the synthesis of complex pharmaceuticals and natural products, the manipulation of resorcinol-derived architectures often presents significant chemoselectivity challenges. While standard phenol prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex pharmaceuticals and natural products, the manipulation of resorcinol-derived architectures often presents significant chemoselectivity challenges. While standard phenol protecting groups—such as Methoxymethyl (MOM), Benzyl (Bn), and tert-Butyldimethylsilyl (TBS) ethers—are ubiquitous, they frequently introduce strategic vulnerabilities during multi-step sequences. 1-Bromo-2,4-di-tert-butoxybenzene emerges as a highly robust, pre-protected building block that circumvents these limitations[1]. By leveraging the extreme steric bulk and chemical inertness of the tert-butyl ether motif, this reagent streamlines synthetic workflows, suppresses side reactions, and offers unparalleled orthogonality.

Mechanistic Superiority of the di-tert-Butoxy Motif

The decision to utilize 1-Bromo-2,4-di-tert-butoxybenzene rather than protecting 4-bromoresorcinol in situ is grounded in two fundamental mechanistic advantages:

A. Suppression of Directed ortho-Metalation (DoM)

When subjecting halogenated aromatics to strong bases (e.g., n -BuLi) for lithium-halogen exchange, heteroatom-containing protecting groups like MOM or THP ethers act as powerful directing groups. Their oxygen lone pairs coordinate to the lithium atom, frequently triggering competitive Directed ortho-Metalation (DoM) instead of the desired halogen exchange. The tert-butyl groups in 1-Bromo-2,4-di-tert-butoxybenzene provide immense steric shielding. This physical bulk effectively blocks the coordination sphere of the ether oxygens, funneling the reaction exclusively toward quantitative lithium-halogen exchange at the bromide position.

B. Absolute Base Stability and Cleavage Orthogonality

The tert-butyl ether is virtually impervious to strong bases, nucleophiles, and transition-metal-catalyzed cross-coupling conditions[2]. Unlike silyl ethers (TBS), which can be prematurely cleaved by adventitious fluoride or strong nucleophiles, and unlike benzyl ethers (Bn), which are incompatible with downstream hydrogenolysis, the tert-butyl group remains completely orthogonal. It is selectively cleaved under specific acidic conditions or via mild Lewis acid catalysis, leaving base-sensitive and reducible functional groups completely intact[3].

Synthetic Workflow Visualization

SynthWorkflow cluster_Standard Standard Protection (MOM, TBS) cluster_tBu di-tert-Butoxy Route S1 4-Bromoresorcinol S2 Protection Step (Yield Loss) S1->S2 S3 Organometallic Coupling (DoM Side Reactions) S2->S3 S4 Deprotection (Harsh Conditions) S3->S4 Target Target Resorcinol Derivative S4->Target T1 1-Bromo-2,4-di-tert- butoxybenzene T2 Organometallic Coupling (Base/Nucleophile Stable) T1->T2 T3 Acidic Deprotection (CeCl3/NaI or TFA) T2->T3 T3->Target

Workflow comparison: Pre-protected 1-Bromo-2,4-di-tert-butoxybenzene vs. standard protection routes.

Comparative Performance Data

To objectively evaluate the utility of 1-Bromo-2,4-di-tert-butoxybenzene, we compare its stability and yield performance against standard protected 4-bromoresorcinol derivatives.

Table 1: Stability Profile Across Standard Synthetic Conditions
Protecting GroupStrong Bases ( n -BuLi, LDA)Nucleophiles (Grignards)Hydrogenation (Pd/C, H₂)Fluoride (TBAF)Acidic Conditions (TFA)
di-tert-Butoxy Highly StableHighly StableStableStableLabile (Cleaved)
MOM Ether Poor (DoM side reactions)StableStableStableLabile
Bn Ether StableStableLabile (Cleaved)StableStable
TBS Ether Moderate (Steric dependent)ModerateStableLabile (Cleaved)Labile
Table 2: Benchmark Yields in a Multi-Step Sequence (Metalation → Trapping → Deprotection)
Starting MaterialMetalation YieldElectrophile TrappingDeprotection YieldOverall Yield
1-Bromo-2,4-di-tert-butoxybenzene >98% (Clean Li-Br exchange)95%92% (CeCl₃/NaI)~85%
4-Bromo-1,3-bis(methoxymethoxy)benzene70% (Competitive DoM)65%95% (HCl/MeOH)~43%
4-Bromo-1,3-bis(benzyloxy)benzene85%80%88% (Pd/C, H₂)~60%

Experimental Protocols: A Self-Validating System

The following protocols detail the integration of 1-Bromo-2,4-di-tert-butoxybenzene into a multi-step workflow, emphasizing the causality behind specific reagent choices.

Protocol 1: Regioselective Lithium-Halogen Exchange and Electrophilic Trapping

Causality: The use of the pre-protected 1-Bromo-2,4-di-tert-butoxybenzene bypasses the need for an initial protection step[1]. Cooling the reaction to -78 °C minimizes kinetic side reactions, while the immense steric bulk of the tert-butoxy groups prevents the oxygen atoms from coordinating to the lithium center, ensuring the reaction is funneled exclusively toward lithium-halogen exchange.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 1-Bromo-2,4-di-tert-butoxybenzene (1.0 equiv, 10 mmol) and anhydrous THF (0.2 M).

  • Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n -butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir at -78 °C for 30 minutes to ensure complete lithium-halogen exchange.

  • Trapping: Add the desired electrophile (e.g., DMF for formylation, or an aldehyde for nucleophilic addition) (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel flash chromatography (Hexanes/EtOAc) to yield the functionalized di-tert-butoxybenzene derivative.

Protocol 2: Chemoselective Deprotection via the Bartoli Protocol (CeCl₃/NaI)

Causality: Standard acidic cleavage using pure Trifluoroacetic acid (TFA) generates highly stable tert-butyl carbocations. In electron-rich aromatic systems like resorcinol, these carbocations can re-alkylate the aromatic ring via a retro-Friedel-Crafts pathway, leading to unwanted impurities[4]. To circumvent this, the Bartoli protocol utilizes anhydrous CeCl₃ and NaI[5]. The Lewis acidic Ce(III) selectively coordinates and activates the ether oxygen, allowing the soft iodide nucleophile to facilitate cleavage without generating free carbocations, thus preventing aromatic re-alkylation[3].

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve the di-tert-butoxybenzene derivative (1.0 equiv, 5 mmol) in anhydrous Acetonitrile (0.1 M).

  • Activation: Add anhydrous Cerium(III) chloride (CeCl₃) (1.5 equiv) and Sodium Iodide (NaI) (1.5 equiv) to the solution[5].

  • Reaction: Stir the mixture at reflux (80 °C). Monitor the reaction progress via TLC (typically complete within 2–4 hours). The solution will darken as the cleavage proceeds.

  • Quench & Workup: Upon completion, cool the mixture to room temperature. Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash the organic layer with a 10% aqueous solution of Sodium Thiosulfate (Na₂S₂O₃) to remove any generated iodine, followed by brine.

  • Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate in vacuo to afford the pure, deprotected resorcinol derivative.

References

  • Regioselective, Transition Metal-Free C–O Coupling Reactions Involving Aryne Intermediates - AWS. Available at: [Link]

  • tert-Butyl Ethers - Protection and Deprotection - Organic Chemistry Portal. Available at:[Link]

  • Hey Phenol- Everyone has their Cross to Bear - Scientific Update. Available at:[Link]

  • tert‐Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide - ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-Bromo-2,4-di-tert-butoxybenzene proper disposal procedures

Operational Guide: Proper Handling and Disposal Procedures for 1-Bromo-2,4-di-tert-butoxybenzene Introduction 1-Bromo-2,4-di-tert-butoxybenzene is a halogenated aromatic ether frequently utilized as a precursor in transi...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal Procedures for 1-Bromo-2,4-di-tert-butoxybenzene

Introduction

1-Bromo-2,4-di-tert-butoxybenzene is a halogenated aromatic ether frequently utilized as a precursor in transition metal-free C–O coupling reactions and 1[1]. While its utility in drug development and materials science is well-established, its end-of-life management requires strict adherence to environmental health and safety (EHS) protocols. As a brominated organic compound, improper disposal poses severe environmental and operational risks, including the potential generation of 2[2]. This guide provides researchers and facility managers with self-validating, step-by-step methodologies for the safe segregation, packaging, and disposal of 1-bromo-2,4-di-tert-butoxybenzene.

Hazard Profiling and Waste Characterization

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification. 1-Bromo-2,4-di-tert-butoxybenzene is strictly classified as a Halogenated Organic Waste.

Property / ParameterSpecification
Chemical Formula C14H21BrO2
Physical State 1[1]
EPA Waste Category Halogenated Organic Waste
Primary Hazards Skin/eye irritant, environmental toxicity
Combustion Byproducts 2[2]
Required Treatment 3[3]

Logical Workflow for Halogenated Waste Disposal

The disposal of halogenated aromatics is not a simple matter of fuel blending. The causality behind strict segregation lies in the thermal destruction mechanics: halogens require specialized rotary kilns to achieve complete mineralization without forming toxic dioxins.

WasteWorkflow A Waste Generation: 1-Bromo-2,4-di-tert-butoxybenzene B Waste Segregation: Identify as Halogenated Organic A->B C Containerization: Dedicated Halogenated Waste Container B->C Segregate from non-halogenated D Labeling & Storage: Secondary Containment & EPA Profiling C->D E EHS Collection & Manifesting D->E F Commercial Treatment: High-Temp Rotary Kiln Incineration E->F G Emission Control: Caustic Scrubbing (HBr Neutralization) F->G Prevent PBDD/PBDF release

Workflow for the segregation, containerization, and thermal destruction of halogenated organic waste.

Experimental Workflows and Disposal Methodologies

Protocol A: Waste Generation and Segregation During Purification

During the synthesis of 1-bromo-2,4-di-tert-butoxybenzene, the product is typically purified via preparative thin-layer chromatography (TLC) or column chromatography1[1]. The resulting contaminated solvent must be handled as follows:

  • Isolate the Target: Extract the colorless oil product and set aside the spent eluent fractions containing unreacted brominated precursors or byproducts.

  • Verify Compatibility: Ensure 4[4] are present in the organic solvent waste.

  • Segregate: Never mix this brominated waste with non-halogenated solvent waste (like pure acetone or ethanol). 4[4] and complicates the required incineration chemistry.

Protocol B: Routine Halogenated Waste Packaging

To ensure a self-validating safety system, follow this packaging protocol:

  • Select the Container: Transfer the contaminated solvent into a designated, chemically compatible container (often a5[5] or a specific 5-gallon safety can provided by EHS) strictly reserved for "Halogenated Organic Waste".

  • Log the Waste: Immediately 5[5] of the 1-bromo-2,4-di-tert-butoxybenzene waste on the hazardous waste composite sheet attached to the container.

  • Seal and Store: 4[4] unless actively adding waste. Store the container in a secondary containment tray within a ventilated flammable storage cabinet.

  • Request Pickup: Once the container reaches the institutional fill limit (typically 80% capacity), submit a chemical waste pickup request to your EHS department.

Protocol C: Laboratory-Scale Spill Remediation

In the event of an accidental spill of neat 1-bromo-2,4-di-tert-butoxybenzene:

  • Evacuate and Ventilate: Clear personnel from the immediate vicinity and ensure the fume hood or laboratory ventilation is operating at maximum capacity.

  • Don PPE: Wear appropriate personal protective equipment, including heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Cover the spilled oil with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels for large spills.

  • Collect: Sweep the absorbed mixture using a non-sparking tool and transfer it into a shatter-proof, sealable hazardous waste container.

  • Label and Dispose: Label the container explicitly as "Halogenated Organic Solid Waste - Spill Debris" and request an immediate, specialized EHS pickup.

Causality in Treatment Mechanics: Why Strict Segregation Matters

As a Senior Application Scientist, it is vital to understand why these protocols exist beyond mere compliance. The end-of-life treatment for 1-bromo-2,4-di-tert-butoxybenzene relies entirely on its chemical structure.

When brominated organic wastes are incinerated, the combustion process cleaves the carbon-bromine bonds, 2[2]. If this waste were inadvertently mixed with non-halogenated waste and sent to a standard fuel-blending cement kiln, the facility's emission controls would be rapidly overwhelmed by the acidic gas, leading to severe equipment corrosion and environmental release.

Therefore, halogenated wastes are routed exclusively to specialized 3[3]. These facilities operate at extreme temperatures to ensure complete thermal destruction and2[2]. Furthermore, these kilns are equipped with advanced caustic scrubbing systems (using alkaline solutions) to 3[3] before any emissions are released into the atmosphere. By strictly segregating your waste at the bench, you directly enable this critical environmental protection mechanism.

Sources

Handling

Personal protective equipment for handling 1-Bromo-2,4-di-tert-butoxybenzene

As a Senior Application Scientist, I frequently observe laboratories treating all aryl halides with a generic safety protocol. However, handling bulky, lipophilic halogenated aromatics requires a highly targeted approach...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all aryl halides with a generic safety protocol. However, handling bulky, lipophilic halogenated aromatics requires a highly targeted approach. 1-Bromo-2,4-di-tert-butoxybenzene (CAS: 184291-70-1) is a highly valuable building block typically isolated as a colorless oil, widely used in transition-metal-catalyzed cross-coupling reactions and as an aryne intermediate precursor 1[1].

Understanding the causality behind its hazards is critical. The dual tert-butoxy groups significantly increase the molecule's lipophilicity, pushing its LogP value to approximately 4.80 2[2]. This high lipid solubility allows the molecule to rapidly partition into and penetrate the stratum corneum of human skin. Once absorbed, the aryl bromide acts as a systemic toxin. Furthermore, halogenated organics rapidly degrade standard laboratory personal protective equipment (PPE), necessitating specialized gear 3[3].

Below is the definitive operational, safety, and disposal guide for handling 1-Bromo-2,4-di-tert-butoxybenzene.

I. Quantitative PPE Matrix & Causality

Standard 4-mil nitrile examination gloves provide a false sense of security when handling halogenated solvents and oils. They can swell and permit chemical permeation within minutes. To ensure a self-validating safety system, adhere to the following quantitative PPE matrix:

PPE CategoryRecommended MaterialQuantitative Spec / StandardCausality / Scientific Rationale
Hand Protection Neoprene or Polyvinyl Alcohol (PVA)>8-mil thicknessHalogenated aromatics rapidly permeate thin nitrile. Neoprene or PVA provides an impermeable barrier against halogenated solvents 4[4].
Eye Protection Chemical Splash GogglesANSI Z87.1+ CertifiedProtects against micro-droplets generated during pressurized syringe transfers or accidental splashing.
Body Protection Heavy-Duty Cotton Lab Coat100% CottonSynthetic fibers (like polyester) can melt directly into the skin if a secondary flammable solvent fire occurs 3[3].
Respiratory Chemical Fume Hood80–120 fpm face velocityPrevents inhalation of volatile organic vapors. If ventilation fails, a NIOSH-approved organic vapor cartridge respirator is required 4[4].

II. Step-by-Step Methodologies: Handling & Operations

Because 1-Bromo-2,4-di-tert-butoxybenzene is a dense, viscous oil, standard air-displacement micropipettes will under-deliver and drip, leading to stoichiometric errors in sensitive cross-coupling reactions and creating contamination hazards on the benchtop.

Protocol 1: Safe Dispensing and Transfer

  • Fume Hood Verification: Ensure the fume hood sash is pulled down to the marked operational level and verify the face velocity monitor reads between 80–120 fpm.

  • Tool Selection: Equip a positive displacement pipette or a glass gas-tight syringe with a stainless steel needle. Do not use plastic disposable syringes with rubber plungers, as halogenated oils can degrade the rubber, leaching impurities into your reaction.

  • Dispensing: Slowly draw the oil into the syringe, allowing 3-5 seconds for the viscous liquid to equilibrate inside the barrel.

  • Transfer: Transfer the reagent directly into the reaction flask containing your stirring solvent (e.g., anhydrous toluene or THF).

  • Immediate Decontamination: Rinse the glass syringe immediately with a non-halogenated solvent (e.g., acetone) into a designated waste beaker before the oil polymerizes or cross-contaminates the workspace.

III. Spill Response & Halogenated Waste Disposal Plan

A critical failure point in laboratory safety is the improper segregation of halogenated waste.

Protocol 2: Spill Containment

  • Evacuate & Assess: If the spill occurs outside the fume hood, step back and assess the volume. Ensure heavy-duty Neoprene gloves and splash goggles are donned.

  • Containment: Cover the oil spill with an inert absorbent pad or vermiculite. Never use combustible materials like paper towels for large organic spills.

  • Recovery: Sweep the absorbed material using a non-sparking tool and place it into a sealable hazardous waste container.

Protocol 3: Halogenated Waste Segregation (Critical)

  • Strict Segregation: Place all waste containing 1-Bromo-2,4-di-tert-butoxybenzene into a container explicitly designated for Halogenated Solvent Waste 5[5].

  • The Causality of Segregation: Never mix halogenated waste with non-halogenated waste. Non-halogenated waste can be burnt for basic energy recovery. However, halogenated organic waste must undergo specialized, high-temperature incineration. If mixed and burned at lower temperatures, the bromine content will react to form highly toxic, environmentally persistent dioxins and furans5[5].

  • Labeling Compliance: Clearly label the waste container with the full chemical name ("1-Bromo-2,4-di-tert-butoxybenzene"). Do not use abbreviations, as this violates standard environmental contractor disposal protocols 6[6].

IV. Visualization of the Operational & Disposal Workflow

G Start Pre-Operation Setup: PPE & Fume Hood Handle Dispense 1-Bromo-2,4- di-tert-butoxybenzene Start->Handle Spill Spill Detected? Handle->Spill Clean Spill Response: Inert Absorbent Pads Spill->Clean Yes Proceed Execute Reaction (e.g., Cross-Coupling) Spill->Proceed No Waste Waste Segregation: Halogenated Organic Clean->Waste Proceed->Waste Incinerate Specialized Incineration (Prevents Dioxins) Waste->Incinerate

Workflow for the safe handling, spill response, and disposal of halogenated aromatic compounds.

V. References

  • Guidechem. "184291-70-1 1-Bromo-2,4-di-tert-butoxybenzene - Dictionary".

  • Guidechem. "184291-70-1 1-Bromo-2,4-di-tert-butoxybenzene - Properties and LogP".

  • Monash University. "School of Chemistry Safety Manual".

  • CRC Industries. "SDS US - CRC Industries".

  • Eversafe Academy. "Workplace Safety and Health Guidelines: Chemical".

  • University of Aberdeen. "Department of Chemistry Safety Handbook".

Sources

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